PSB-6426
Description
Properties
Molecular Formula |
C22H29N4O10P |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C22H29N4O10P/c1-3-34-37(33,35-4-2)12-13-5-7-14(8-6-13)24-16(28)11-23-20(31)19-17(29)18(30)21(36-19)26-10-9-15(27)25-22(26)32/h5-10,17-19,21,29-30H,3-4,11-12H2,1-2H3,(H,23,31)(H,24,28)(H,25,27,32)/t17-,18+,19-,21+/m0/s1 |
InChI Key |
AEVBPXDFDKBGLT-YOUFYPILSA-N |
Isomeric SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OCC |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)ethylamido)benzylphosphonic acid diethyl ester PSB 6426 PSB-6426 PSB6426 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PSB-6426
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-6426 is a potent and selective inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1.[1][2] As a tool compound, it serves as a critical probe for elucidating the physiological and pathological roles of ENTPD2. This enzyme is a key regulator of extracellular nucleotide signaling, which plays a significant role in various processes, including neurotransmission, inflammation, and cancer biology. Unlike many known NTPDase inhibitors, this compound is an uncharged molecule, suggesting potential for oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory profile, the experimental protocols used for its characterization, and a visualization of its role in the relevant signaling pathway.
Core Mechanism of Action: Selective ENTPD2 Inhibition
The primary mechanism of action of this compound is the competitive inhibition of ENTPD2.[1][2] ENTPD2 is a cell surface-bound enzyme that catalyzes the hydrolysis of extracellular nucleoside triphosphates and diphosphates (like ATP and ADP) to their corresponding monophosphates (AMP). This enzymatic activity is crucial in modulating the concentration of purinergic signaling molecules, which in turn activate various P1 (adenosine) and P2 (ATP/ADP) receptors.
By selectively blocking ENTPD2, this compound prevents the degradation of extracellular ATP and ADP, leading to their accumulation. This can have significant downstream effects on cellular signaling, depending on the specific P2 receptors expressed on the cell surface. For instance, in the context of ischemic conditions, the inhibition of ENTPD2 by this compound is proposed to be cardioprotective by prolonging the signaling of ATP, which can activate protective P2Y receptors on glial cells.[1]
The signaling pathway affected by this compound is depicted in the following diagram:
Caption: Mechanism of ENTPD2 inhibition by this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantitatively assessed against a panel of human NTPDases. The data are summarized in the table below.
| Target Enzyme | Inhibition | Ki (µM) | Assay Method | Reference |
| Human ENTPD2 (CD39L1) | Yes | 8.2 | Capillary Electrophoresis | [1][2] |
| Human ENTPD1 (CD39) | No significant inhibition | > 100 | Capillary Electrophoresis | [1] |
| Human ENTPD3 (CD39L3) | No significant inhibition | > 100 | Capillary Electrophoresis | [1] |
| Human ENTPD8 | No significant inhibition | > 100 | Capillary Electrophoresis | [1] |
Furthermore, this compound was found to be inactive at uracil nucleotide-activated P2Y receptor subtypes (P2Y₂, P2Y₄, and P2Y₆), highlighting its specificity for ENTPD2.[1][2]
Experimental Protocols
The characterization of this compound as an ENTPD2 inhibitor was primarily achieved through enzyme inhibition assays using capillary electrophoresis to detect substrate turnover. A common alternative for measuring NTPDase activity is the malachite green assay.
NTPDase Inhibition Assay using Capillary Electrophoresis
This method allows for the direct quantification of the substrate (ATP) and the products (ADP and AMP) of the enzymatic reaction.
Experimental Workflow:
Caption: Workflow for NTPDase inhibition assay using capillary electrophoresis.
Detailed Methodology:
-
Enzyme Source: Membrane preparations from HEK293 or COS-7 cells recombinantly expressing human NTPDase1, 2, 3, or 8 are used as the enzyme source.
-
Reaction Mixture: The reaction is typically performed in a buffer solution (e.g., Tris buffer) containing a divalent cation like Ca²⁺, which is essential for enzyme activity.
-
Substrate: ATP is used as the substrate at a concentration of 400 µM.
-
Inhibitor: this compound is added at various concentrations to determine its inhibitory potency.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic conversion of ATP.
-
Reaction Termination: The reaction is stopped by adding a chelating agent like EDTA to sequester the divalent cations or by heat inactivation.
-
Sample Preparation: The reaction mixture is centrifuged to pellet the cell membranes.
-
Capillary Electrophoresis (CE) Analysis: The supernatant, containing the nucleotides, is injected into the capillary of the CE instrument. The nucleotides are separated based on their charge-to-mass ratio under an electric field and detected by UV absorbance.
-
Data Analysis: The peak areas corresponding to ATP, ADP, and AMP are integrated to determine their concentrations. The percentage of inhibition at each concentration of this compound is calculated, and these data are used to determine the inhibitory constant (Ki).
Malachite Green Assay (Alternative Method)
The malachite green assay provides a colorimetric method for the detection of inorganic phosphate released during the hydrolysis of ATP.
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate released.
General Protocol:
-
The NTPDase enzymatic reaction is performed as described above.
-
After the incubation period, the malachite green reagent is added to the reaction mixture.
-
The color is allowed to develop for a specified time.
-
The absorbance is measured at a wavelength between 620 and 660 nm.
-
The amount of phosphate released is quantified by comparison to a standard curve generated with known concentrations of phosphate.
Conclusion
This compound is a valuable pharmacological tool characterized by its potent and selective competitive inhibition of ENTPD2. Its well-defined mechanism of action and selectivity profile make it an ideal probe for investigating the roles of ENTPD2 in health and disease. The detailed experimental protocols provided herein offer a foundation for the further study and application of this important inhibitor in purinergic signaling research.
References
The Pharmacology of PSB-6426: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-6426 is a potent and selective competitive inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), a cell surface enzyme responsible for the hydrolysis of extracellular nucleoside triphosphates. As a uridine-derived nucleotide mimetic, this compound offers a valuable tool for the investigation of purinergic signaling pathways. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory activity, selectivity profile, and the experimental protocols utilized for its characterization. Furthermore, this guide illustrates the key signaling pathways influenced by ENTPD2 inhibition.
Introduction
Ectonucleoside triphosphate diphosphohydrolases (ENTPDs) are a family of ectoenzymes that play a crucial role in regulating the concentration of extracellular nucleotides, thereby modulating purinergic signaling. ENTPD2, also known as CD39L1, preferentially hydrolyzes nucleoside triphosphates, such as adenosine triphosphate (ATP), to their corresponding diphosphates (e.g., adenosine diphosphate (ADP)). This enzymatic activity is critical in various physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.
This compound has been identified as a potent and selective inhibitor of human ENTPD2.[1][2] Its uncharged nature suggests potential for oral bioavailability, making it an attractive candidate for further investigation as a therapeutic agent.[1][2] This guide synthesizes the current knowledge on the pharmacology of this compound to support ongoing and future research in the field.
Mechanism of Action
This compound acts as a competitive inhibitor of ENTPD2.[1][2] By binding to the active site of the enzyme, it prevents the hydrolysis of extracellular ATP to ADP. This leads to an accumulation of extracellular ATP and a reduction in the availability of ADP for downstream signaling through P2Y receptors. The primary mechanism of action is the modulation of the balance between ATP and ADP in the extracellular space, thereby influencing the activation of various P2 receptor subtypes.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The key quantitative data are summarized in the table below.
| Target Enzyme | Species | Inhibition Constant (Kᵢ) | Inhibition Mode | Reference |
| ENTPD2 | Human | 8.2 µM | Competitive | [1][2] |
| ENTPD1 | Human | > 100 µM (approx. 50% inhibition at 100 µM) | - | [1] |
| ENTPD3 | Human | Inactive | - | [1] |
| ENTPD4 | Human | Inactive | - | [1] |
| P2Y Receptor Subtypes | Species | Activity | Concentration | Reference |
| P2Y₂ | Human | Inactive | 100 µM | [1][2] |
| P2Y₄ | Human | Inactive | 100 µM | [1][2] |
| P2Y₆ | Human | Inactive | 100 µM | [1][2] |
Signaling Pathway
The inhibition of ENTPD2 by this compound directly impacts purinergic signaling pathways by altering the availability of P2 receptor ligands. The following diagram illustrates the canonical signaling pathway affected by this compound.
Caption: Inhibition of ENTPD2 by this compound blocks ATP hydrolysis, reducing ADP levels and subsequent P2Y receptor-mediated signaling.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of this compound on ENTPD2, based on the widely used malachite green assay for phosphate detection.
Principle
The enzymatic activity of ENTPD2 is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green reagent forms a colored complex with molybdate and free orthophosphate, and the absorbance of this complex is measured spectrophotometrically at approximately 620-640 nm. The concentration of Pi is proportional to the absorbance, and the inhibitory effect of this compound is determined by the reduction in Pi formation in its presence.
Materials
-
Recombinant human ENTPD2
-
ATP (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂)
-
Malachite Green Reagent:
-
Solution A: Malachite green hydrochloride in H₂SO₄
-
Solution B: Ammonium molybdate in H₂O
-
Working Reagent: Mix Solutions A and B as per manufacturer's instructions.
-
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Prepare a phosphate standard curve:
-
Prepare serial dilutions of the phosphate standard in the assay buffer.
-
Add a defined volume of each standard to separate wells of the 96-well plate.
-
-
Prepare inhibitor and substrate solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of ATP in the assay buffer.
-
-
Enzyme reaction:
-
To the wells of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control).
-
Recombinant human ENTPD2 enzyme.
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the ATP substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the reaction and color development:
-
Stop the enzymatic reaction by adding the Malachite Green Working Reagent to all wells.
-
Incubate at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development.
-
-
Data acquisition and analysis:
-
Measure the absorbance of each well at 620-640 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the phosphate standard curve to convert absorbance values to the concentration of Pi produced.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Kₘ of the substrate is known.
-
In Vivo Pharmacology
To date, no in vivo studies specifically investigating the pharmacological effects of this compound have been published. While the in vitro data suggest potential therapeutic applications in areas such as cardiovascular disease and cancer, further research in animal models is required to validate these hypotheses and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in a whole-organism context.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ENTPD2. Its ability to modulate the extracellular ATP/ADP ratio makes it an invaluable research tool for dissecting the complex roles of purinergic signaling in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ENTPD2 inhibition. Future in vivo studies are essential to translate the promising in vitro pharmacology of this compound into potential clinical applications.
References
The Discovery and Synthesis of PSB-6426: A Potent and Selective NTPDase2 Inhibitor
A Technical Whitepaper for Researchers in Drug Development
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PSB-6426, a potent and selective competitive inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of purinergic signaling for therapeutic applications.
Introduction to NTPDase2 and Purinergic Signaling
Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules involved in a wide array of physiological and pathophysiological processes. This signaling cascade, known as purinergic signaling, is tightly regulated by a family of cell surface enzymes called ectonucleotidases. Among these, the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family plays a pivotal role in the sequential hydrolysis of ATP and ADP.
NTPDase2 (also known as CD39L1) is a key member of this family, primarily responsible for the hydrolysis of extracellular ATP to ADP.[1][2][3] Unlike other NTPDases, it exhibits only marginal activity in hydrolyzing ADP further to adenosine monophosphate (AMP).[3] This selective activity makes NTPDase2 a crucial regulator of the balance between extracellular ATP and ADP levels, thereby influencing the activation of various P2 purinergic receptors, particularly the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors.[4][5] The modulation of NTPDase2 activity presents a promising therapeutic strategy for conditions where purinergic signaling is dysregulated, including thrombosis, inflammation, and cancer.
Discovery of this compound
This compound was identified and characterized by Brunschweiger and colleagues in 2008 as a result of a focused effort to develop selective, non-nucleotide inhibitors of NTPDase2.[4][6][7][8] The discovery stemmed from the synthesis and screening of a library of uridine-5'-carboxamide derivatives designed as nucleotide mimetics. This compound, designated as compound 19a in the original publication, emerged as the most potent and selective inhibitor of human NTPDase2 from this series.[7][9]
Synthesis of this compound
This compound is a uridine-5'-carboxamide derivative. The synthesis, as detailed in the supplementary materials of the original publication, involves a multi-step process starting from commercially available uridine. The key steps include protection of the ribose hydroxyl groups, oxidation of the 5'-hydroxyl group to a carboxylic acid, and subsequent amidation.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the published synthesis of related uridine-5'-carboxamide derivatives. Specific details for the synthesis of this compound can be found in the supporting information of Brunschweiger et al., J. Med. Chem. 2008, 51 (15), pp 4518–4528.[7]
-
Protection of Uridine: The 2' and 3'-hydroxyl groups of uridine are protected, typically using an acetonide group, to prevent unwanted side reactions in subsequent steps.
-
Oxidation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is selectively oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant.
-
Amide Coupling: The resulting 5'-carboxylic acid is then coupled with the desired amine moiety using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA).
-
Deprotection: Finally, the protecting groups on the ribose are removed under acidic conditions to yield the final product, this compound.
Biological Activity and Pharmacological Profile
This compound has been extensively characterized for its inhibitory activity against various human NTPDase isoforms. The key quantitative data are summarized in the table below.
| Enzyme Target | Inhibition Data (Ki) | Inhibition Type | Reference |
| human NTPDase2 | 8.2 µM | Competitive | [8] |
| human NTPDase1 | > 100 µM | - | [7] |
| human NTPDase3 | > 100 µM | - | [7] |
| human NTPDase8 | > 100 µM | - | [7] |
This compound exhibits a high degree of selectivity for NTPDase2 over other tested NTPDases.[7] Importantly, it was found to be inactive at uracil nucleotide-activated P2Y2, P2Y4, and P2Y6 receptors, highlighting its specific mode of action as an NTPDase2 inhibitor rather than a direct receptor antagonist.[7] Furthermore, this compound is an uncharged molecule, which may confer favorable pharmacokinetic properties such as oral bioavailability.[10][11][12]
Experimental Protocol: NTPDase Inhibition Assay
The inhibitory activity of this compound was determined using an assay that measures the enzymatic activity of NTPDases expressed in COS-7 or HEK293 cells. The following provides a general outline of the protocol.
-
Enzyme Preparation: Membrane preparations containing the human NTPDase isoforms (NTPDase1, 2, 3, or 8) are obtained from transfected cells.
-
Inhibition Assay: The enzyme preparation is incubated with the substrate ATP (at a concentration near the Km value for each enzyme) in the presence of varying concentrations of the inhibitor (this compound).
-
Product Detection: The reaction is allowed to proceed for a defined period, and the formation of the product (ADP or AMP) is quantified. The original study utilized capillary electrophoresis (CE) with UV detection for product analysis.[8]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a concentration-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.[8]
Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting the active site of NTPDase2, thereby preventing the hydrolysis of extracellular ATP to ADP. This leads to an accumulation of ATP and a reduction in the availability of ADP in the vicinity of the cell membrane.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Reactome | NTPDase2 hydrolyzes nucleoside triphosphates [reactome.org]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
- 5. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
PSB-6426: A Technical Guide to the Potent and Selective NTPDase2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-6426 has emerged as a significant pharmacological tool for the study of purinergic signaling. Identified as the first potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), this small molecule provides a means to investigate the specific roles of this ectoenzyme in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.
Chemical Structure and Properties
This compound, also referred to as compound 19a in seminal literature, is a uridine-5'-carboxamide derivative. Its development marked a key advancement in the specific modulation of NTPDase activity.
| Property | Value |
| IUPAC Name | 5'-deoxy-5'-[[(diethoxyphosphoryl)methyl]carbamoyl]uridine |
| CAS Number | 958459-33-1 |
| ChEMBL ID | CHEMBL469212 |
| Molecular Formula | C₂₂H₂₉N₄O₁₀P |
| Molecular Weight | 540.46 g/mol |
| SMILES | CCOP(=O)(OCC)CNC(=O)[C@H]1O--INVALID-LINK--[C@H]1O">C@@Hn1ccc(=O)[nH]c1=O |
| Physical Description | Solid powder |
| Storage Conditions | Store at -20°C for long-term stability.[1] |
Pharmacological Properties
This compound is a competitive inhibitor of human NTPDase2. Its selectivity for NTPDase2 over other NTPDase isoforms is a crucial feature for its use in research.
| Parameter | Value | Species | Notes |
| Target | NTPDase2 | Human | Also known as ectonucleoside triphosphate diphosphohydrolase 2. |
| Mechanism of Action | Competitive Inhibitor | Human | This compound competes with the natural substrate (ATP) for binding to the active site of NTPDase2.[2][3][4] |
| Ki | 8.2 µM | Human | The inhibition constant (Ki) indicates the potency of the inhibitor.[2][3][4] |
| Selectivity | Selective for NTPDase2 | Human | Shows significantly lower or no activity against other NTPDases (NTPDase1, 3, and 8) and various P2Y receptors (P2Y₂, P2Y₄, and P2Y₆).[2][3] |
| Metabolic Stability | High | N/A | Described as chemically and metabolically stable.[2][3][4] |
Signaling Pathways
NTPDase2 plays a critical role in the regulation of purinergic signaling by hydrolyzing extracellular ATP to ADP. By inhibiting NTPDase2, this compound modulates the concentration of these signaling molecules, thereby affecting downstream receptor activation.
Caption: Mechanism of action of this compound on the NTPDase2-mediated purinergic signaling pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Synthesis of this compound (Compound 19a)
The synthesis of this compound is a multi-step process starting from uridine. The key final step involves the coupling of a phosphonate-containing amine with a uridine-5'-carboxylic acid derivative.
Caption: A simplified workflow for the synthesis of this compound.
A detailed protocol can be found in the supporting information of Brunschweiger et al., J. Med. Chem. 2008, 51, 15, 4518–4528.
NTPDase Inhibition Assay
The inhibitory activity of this compound on NTPDase2 is determined by measuring the formation of ADP from ATP. A capillary electrophoresis (CE) based method is a sensitive and efficient way to perform this assay.
Materials:
-
Recombinant human NTPDase2 (expressed in a suitable cell line like COS-7 or HEK293)
-
ATP (substrate)
-
This compound (inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂)
-
Capillary electrophoresis system with UV detection
Procedure:
-
Prepare solutions of ATP and this compound at various concentrations in the reaction buffer.
-
In a microcentrifuge tube, combine the NTPDase2 enzyme preparation with the this compound solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the ATP solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction by heat inactivation or addition of a stop solution (e.g., EDTA).
-
Analyze the reaction mixture by capillary electrophoresis to separate and quantify the amount of ADP produced.
-
Calculate the percentage of inhibition by comparing the amount of ADP formed in the presence and absence of this compound.
-
Determine the IC₅₀ and Ki values by plotting the inhibition data against the inhibitor concentration.
A detailed in-capillary enzymatic microreaction protocol has been described for NTPDase inhibitor analysis, which is a highly efficient method.[4][5][6]
Caption: Workflow for determining the inhibitory activity of this compound on NTPDase2.
Metabolic Stability Assay
The metabolic stability of this compound can be assessed using liver microsomes to predict its in vivo half-life.
Materials:
-
This compound
-
Human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of this compound in the phosphate buffer.
-
In a microplate or microcentrifuge tubes, combine the liver microsomes and the this compound solution.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Plot the natural logarithm of the percentage of remaining this compound against time to determine the degradation rate constant and the in vitro half-life.
Caption: Workflow for assessing the metabolic stability of this compound.
Conclusion
This compound is an invaluable tool for researchers investigating the intricacies of purinergic signaling. Its potency and selectivity for NTPDase2 allow for the precise dissection of this enzyme's role in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of ectonucleotidase function and the development of novel therapeutic strategies.
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In vitro characterization of PSB-6426
An In-depth Technical Guide to the In Vitro Characterization of PSB-603 For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-603 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR).[1] As a member of the xanthine derivative class of compounds, it has been instrumental in elucidating the physiological and pathophysiological roles of the A2BAR.[2] This receptor, characterized by its low affinity for the endogenous ligand adenosine, is implicated in various processes, including inflammation, fibrosis, and cancer.[3] This technical guide provides a comprehensive overview of the in vitro pharmacological and biochemical characterization of PSB-603, including its binding affinity, functional potency, and the experimental methodologies used for its evaluation.
Physicochemical Properties
| Property | Value |
| Chemical Name | 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine |
| Molecular Weight | 529.01 g/mol |
| Formula | C24H25ClN6O4S |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO up to 50 mM (26.45 mg/mL) |
Source: Tocris Bioscience
Data Presentation
Table 1: Receptor Binding Affinity of PSB-603
The following table summarizes the equilibrium dissociation constants (Ki) of PSB-603 at human, rat, and mouse adenosine receptor subtypes. The data highlight the exceptional potency and selectivity of PSB-603 for the A2B receptor.
| Receptor Subtype | Species | Ki (nM) | Selectivity over hA2B | Reference |
| A2B | Human | 0.553 | - | [1][4] |
| A1 | Human | > 10,000 | > 18,000-fold | [1][4] |
| A2A | Human | > 10,000 | > 18,000-fold | [1][4] |
| A3 | Human | > 10,000 | > 18,000-fold | [1][4] |
| A2B | Rat | 0.355 | - | [4] |
| A2B | Mouse | 0.265 | - | [4] |
Table 2: Functional Potency of PSB-603
The functional antagonist potency of PSB-603 has been determined in various assays. The pA2 value from a Schild analysis provides a measure of competitive antagonist affinity, while IC50 values indicate the concentration required for 50% inhibition in a given functional response.
| Assay Type | Agonist | Cell Line/System | Measured Parameter | Value | Reference |
| Schild Analysis | NECA | Yeast cells expressing hA2B | pA2 | 8.47 | [4] |
| Platelet Aggregation | ADP | Rat whole blood | IC50 | 82.9 ± 17.0 µM | [5] |
| Platelet Aggregation | Collagen | Rat whole blood | IC50 | 98.6 ± 27.1 µM | [5] |
Table 3: Radioligand Binding Parameters of [3H]PSB-603
PSB-603 is also available in a tritiated form, [3H]PSB-603, which is a valuable tool for studying the A2B receptor.
| Parameter | Cell Line | Value | Reference |
| KD | CHO-spap-hA2B | 1.71 nM | [6] |
| Bmax | CHO-spap-hA2B | 4.30 pmol/mg protein | [6] |
Signaling Pathway
PSB-603 functions as an antagonist at the A2B adenosine receptor, which primarily couples to the Gs family of G proteins. Activation of the A2B receptor by an agonist like adenosine or the synthetic agonist NECA leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. PSB-603 blocks this signaling cascade by preventing the activation of the A2B receptor. Evidence also suggests that PSB-603 may act as a negative allosteric modulator, binding to a site distinct from the agonist binding site to inhibit receptor function.[3]
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for radioligand binding assays using [3H]PSB-603 have been described to determine the affinity and kinetics of ligands for the A2B receptor.[6] These assays are typically performed using membranes from cells overexpressing the human A2B adenosine receptor (e.g., CHO-spap-hA2B).
1. Saturation Binding Experiments:
-
Objective: To determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [3H]PSB-603.
-
Procedure:
-
Incubate increasing concentrations of [3H]PSB-603 (e.g., 0.05 to 5 nM) with cell membrane aliquots for 2 hours at 25°C in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 0.1% (w/v) CHAPS, pH 7.4).
-
Determine non-specific binding by including a high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385) in a parallel set of tubes.
-
Terminate the incubation by rapid filtration through GF/C filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to fit a one-site binding model.
-
2. Competition (Displacement) Binding Experiments:
-
Objective: To determine the binding affinity (Ki) of a non-labeled compound (e.g., PSB-603) by its ability to compete with [3H]PSB-603 for binding to the receptor.
-
Procedure:
-
Incubate a fixed concentration of [3H]PSB-603 (typically at or below its KD, e.g., 1.5 nM) with cell membrane aliquots in the presence of increasing concentrations of the unlabeled competitor compound.
-
Incubate for 2 hours at 25°C.
-
Terminate the reaction and measure radioactivity as described for the saturation binding assay.
-
Analyze the data using non-linear regression to determine the IC50 of the competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Accumulation
Functional antagonism by PSB-603 is commonly assessed by measuring its ability to inhibit agonist-stimulated intracellular cAMP accumulation in whole cells.
GloSensor™ cAMP Assay:
-
Objective: To measure the effect of PSB-603 on agonist-induced cAMP production in real-time in living cells.
-
Principle: This assay utilizes a genetically encoded biosensor, a fusion of a cAMP-binding domain to a mutant form of firefly luciferase. Binding of cAMP to the sensor causes a conformational change that results in light production.
-
Cell Line: HEK-293 cells endogenously expressing the A2B receptor or cell lines stably overexpressing the receptor.
-
General Protocol:
-
Seed HEK-293 cells expressing the GloSensor™ plasmid in a white, clear-bottom 96-well plate.
-
Incubate the cells with the GloSensor™ cAMP reagent.
-
Pre-incubate the cells with various concentrations of PSB-603 or vehicle.
-
Stimulate the cells with an A2B receptor agonist (e.g., NECA).
-
Measure luminescence immediately and kinetically using a plate reader.
-
Analyze the data to determine the inhibitory effect of PSB-603 on the agonist-stimulated cAMP response.
-
Conclusion
PSB-603 is a highly valuable pharmacological tool for the study of the A2B adenosine receptor. Its sub-nanomolar affinity and exceptional selectivity, demonstrated through comprehensive in vitro binding and functional assays, make it an ideal probe for investigating the receptor's role in health and disease. The detailed methodologies provided in this guide offer a robust framework for the continued characterization of PSB-603 and the development of novel A2B receptor-targeted therapeutics.
References
- 1. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible Antagonists for the Adenosine A2B Receptor [mdpi.com]
- 3. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiplatelet Effects of Selected Xanthine-Based Adenosine A2A and A2B Receptor Antagonists Determined in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
PSB-6426: A Comprehensive Technical Guide to its NTPDase Selectivity Profile
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the selectivity profile of PSB-6426, a notable inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases). A thorough understanding of its inhibitory action against various NTPDase isoforms is crucial for its application in research and potential therapeutic development.
Quantitative Selectivity Profile of this compound
This compound has been characterized as a competitive inhibitor of human NTPDase2. Its selectivity has been evaluated against other key cell-surface NTPDase isoforms. The inhibitory constants (Ki) are summarized in the table below, providing a clear comparison of its potency across the tested enzymes.
| Target NTPDase Isoform | Inhibitor | Ki (μM) | Inhibition Type |
| human NTPDase1 | This compound | > 100 | - |
| human NTPDase2 | This compound | 8.2 | Competitive |
| human NTPDase3 | This compound | > 100 | - |
| human NTPDase8 | This compound | > 100 | - |
Data compiled from studies on recombinant human NTPDases.
The data clearly demonstrates that this compound is a selective inhibitor of NTPDase2, showing negligible activity against NTPDase1, NTPDase3, and NTPDase8 at concentrations up to 100 μM.
Experimental Protocols for Determining NTPDase Inhibition
The inhibitory activity of this compound was determined using a well-established colorimetric method that measures the enzymatic hydrolysis of ATP.
Enzyme Source: Recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8 expressed in a suitable host system (e.g., CHO or COS-7 cells). Cell membranes containing the respective enzymes were used for the assays.
Assay Principle: The fundamental principle of the assay is the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of a nucleotide substrate (ATP). The liberated Pi reacts with a malachite green molybdate reagent to form a colored complex, the absorbance of which is directly proportional to the amount of Pi produced.
Detailed Protocol (Malachite Green Assay):
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a divalent cation (e.g., 5 mM CaCl2).
-
Substrate Solution: Adenosine 5'-triphosphate (ATP) prepared in the assay buffer at a concentration equal to the Km of the specific NTPDase isoform being tested.
-
Inhibitor Solutions: A series of dilutions of this compound are prepared in the assay buffer.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.
-
-
Assay Procedure: a. In a 96-well microplate, add the NTPDase-containing cell membrane preparation to each well. b. Add the desired concentrations of this compound or vehicle control to the wells. c. Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the ATP substrate solution to all wells. e. Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, ensuring the reaction remains in the linear range. f. Terminate the reaction and develop the color by adding the malachite green reagent. g. After a short incubation period for color stabilization, measure the absorbance at a wavelength of approximately 620-640 nm using a microplate reader.
-
Data Analysis:
-
The background absorbance (from non-enzymatic ATP hydrolysis) is subtracted from all readings.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
The Ki value for competitive inhibition is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
Visualizations
Experimental Workflow for NTPDase Inhibition Assay
The following diagram outlines the logical flow of the experimental procedure to determine the inhibitory profile of a compound against NTPDases.
Role of NTPDases in the Purinergic Signaling Pathway
This diagram illustrates the position of different NTPDase isoforms in the cascade of extracellular ATP metabolism and how a selective NTPDase2 inhibitor like this compound can modulate this pathway.
Potential Therapeutic Targets of PSB-6426: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-6426 has emerged as a valuable pharmacological tool for investigating the complexities of purinergic signaling. This technical guide provides an in-depth overview of the primary therapeutic target of this compound, the ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as NTPDase2. We present a comprehensive summary of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role in signaling pathways. This document is intended to serve as a core resource for researchers exploring the therapeutic potential of targeting NTPDase2 in conditions such as cardiovascular diseases and cancer.
Core Therapeutic Target: Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2/NTPDase2)
The principal therapeutic target of this compound is the human ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2 or NTPDase2).[1][2][3] ENTPD2 is a cell surface-bound enzyme that plays a crucial role in the regulation of extracellular nucleotide concentrations, primarily by hydrolyzing adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[4] By inhibiting NTPDase2, this compound modulates purinergic signaling, which is implicated in a wide array of physiological and pathological processes.
Mechanism of Action
This compound acts as a competitive inhibitor of human NTPDase2.[4][5][6][7][8][9][10] This mode of inhibition signifies that this compound binds to the active site of the enzyme, thereby preventing the substrate (ATP) from binding and being hydrolyzed.
Selectivity Profile
This compound exhibits a notable degree of selectivity for NTPDase2 over other related ectonucleotidases. While it is a potent inhibitor of NTPDase2, it shows significantly less activity against other NTPDase isoforms. Specifically, it has been shown to cause 50% inhibition of ENTPD1 (NTPDase1) at higher concentrations and does not inhibit ENTPD3 (NTPDase3) or ENTPD4 (NTPDase4).[1] Furthermore, this compound is reported to be inactive towards the uracil nucleotide-preferring P2Y receptor subtypes P2Y2, P2Y4, and P2Y6.[4][5][6][9]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantitatively characterized through various enzymatic assays. The following tables summarize the key data points for easy comparison.
| Target | Inhibitor | Inhibition Constant (Ki) | IC50 | Inhibition Type | Species |
| ENTPD2 (NTPDase2) | This compound | 8.2 µM[3][4][5][6][7] | 42 µM | Competitive[4][5][6][7][8][9][10] | Human |
| ENTPD1 (CD39) | This compound | - | ~1000 µM[11] | - | Human |
Table 1: Inhibitory Activity of this compound against Human ENTPD2 and ENTPD1.
| Target | Inhibitor | Activity | Species |
| ENTPD3 | This compound | No Inhibition | Human |
| ENTPD4 | This compound | No Inhibition | Human |
| P2Y2 Receptor | This compound | Inactive | Human |
| P2Y4 Receptor | This compound | Inactive | Human |
| P2Y6 Receptor | This compound | Inactive | Rat |
Table 2: Selectivity Profile of this compound against other NTPDases and P2Y Receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Determination of NTPDase Inhibitory Activity
Two primary assay types have been utilized to quantify the inhibitory effect of this compound on NTPDase activity: a malachite green-based colorimetric assay and a capillary electrophoresis-based assay.
3.1.1. Malachite Green Assay
This assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP.
-
Enzyme Source: Membrane preparations from COS-7 cells transiently expressing recombinant human NTPDase1, -2, -3, or -8.
-
Reaction Buffer: 10 mM HEPES, 2 mM CaCl₂, and 1 mM MgCl₂ (pH 7.4).
-
Substrate: Adenosine 5'-triphosphate (ATP) at a concentration of 100 µM.
-
Inhibitor: this compound dissolved in DMSO (final concentration of 2% DMSO in the assay). A range of inhibitor concentrations (e.g., 0.03 to 30 µM) is used to generate concentration-inhibition curves.
-
Procedure:
-
The reaction is initiated by the addition of the enzyme preparation to the reaction buffer containing the substrate and the inhibitor.
-
The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the amount of released phosphate is determined by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Control experiments are performed with denatured enzyme to account for non-enzymatic ATP hydrolysis.
-
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
3.1.2. Capillary Electrophoresis (CE) Assay
This method directly measures the formation of the product (ADP or AMP) from the substrate (ATP).
-
Enzyme Source: Membrane preparations from COS-7 or HEK 293 cells expressing human NTPDases.
-
Substrate: ATP at a concentration of 400 µM.
-
Procedure:
-
Enzyme assays are conducted in a final volume of 100 µL.
-
The reaction is initiated and allowed to proceed for a set time.
-
The reaction is terminated, and the product formation (ADP and AMP) is analyzed by capillary electrophoresis with UV detection.
-
-
Data Analysis: The peak areas corresponding to the products are quantified to determine the rate of reaction. IC50 values are determined from concentration-inhibition curves.
Determination of Inhibition Constant (Ki) and Mechanism
The mechanism of inhibition (competitive) and the inhibition constant (Ki) are determined by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.
-
Procedure:
-
The rate of the enzymatic reaction is measured at several different fixed concentrations of the inhibitor (this compound).
-
For each inhibitor concentration, the substrate (ATP) concentration is varied (e.g., 25, 50, 100, 150, and 200 µM for NTPDase2).
-
The data are plotted using methods such as the Lineweaver-Burk or Hanes-Woolf plots to visualize the type of inhibition.
-
-
Data Analysis: The Ki value for a competitive inhibitor is calculated from the IC50 value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. For human NTPDase2, the Km for ATP is approximately 70 µM.[4]
P2Y Receptor Activity Assay
To assess the selectivity of this compound, its activity at P2Y receptors is evaluated.
-
Cell Lines: Astrocytoma cell lines stably expressing the human P2Y2, human P2Y4, or rat P2Y6 receptor.
-
Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Procedure:
-
Cells are pre-incubated with this compound.
-
The cells are then stimulated with a known P2Y receptor agonist (UTP for P2Y2 and P2Y4; UDP for P2Y6).
-
The change in intracellular calcium concentration is measured using a fluorometer.
-
-
Data Analysis: An inhibition of the agonist-induced calcium signal would indicate either antagonistic or agonistic (due to desensitization) activity of the test compound at the specific P2Y receptor subtype.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound.
Potential Therapeutic Applications
The inhibition of NTPDase2 by compounds like this compound holds therapeutic promise in several areas:
-
Cardioprotection: In the context of cardiac ischemia, the accumulation of extracellular ATP and its subsequent breakdown can be complex. By inhibiting NTPDase2, the balance of ATP and ADP can be modulated, which may offer cardioprotective effects. The transient increase in ADP could delay the production of adenosine, a cytoprotective nucleoside, but the sustained high levels of ATP might activate protective P2Y2 receptors on glial cells in the brain, suggesting a potential role in stroke therapy.[4]
-
Cancer Therapy: The tumor microenvironment is often characterized by high concentrations of extracellular ATP, which can have dual roles in promoting or suppressing tumor growth. The regulation of ATP and adenosine levels by ectonucleotidases is a key factor in cancer immunity. Targeting NTPDase2 could therefore represent a novel strategy in cancer therapy.[3][5][6]
Conclusion
This compound is a selective, competitive inhibitor of human NTPDase2, making it an invaluable tool for elucidating the role of this enzyme in health and disease. This guide has provided a comprehensive overview of its primary therapeutic target, its quantitative pharmacological profile, and the experimental methodologies used for its characterization. The potential of NTPDase2 inhibitors in cardioprotection and oncology warrants further investigation, and this compound will undoubtedly play a crucial role in these future studies.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
Understanding the Role of Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2) and its Modulation by PSB-06426: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1, is a cell surface enzyme that plays a critical role in the regulation of extracellular purinergic signaling. By sequentially hydrolyzing adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), ENTPD2 fine-tunes the concentrations of these signaling molecules in the cellular microenvironment. This activity has profound implications for a variety of physiological and pathological processes, including neurotransmission, immune regulation, and cancer progression. In the tumor microenvironment, the activity of ENTPD2 contributes to an immunosuppressive milieu by reducing pro-inflammatory extracellular ATP and increasing the concentration of immunosuppressive adenosine. Consequently, ENTPD2 has emerged as a promising therapeutic target for cancer immunotherapy. PSB-06426 is a selective inhibitor of ENTPD2, offering a valuable pharmacological tool to probe the function of this enzyme and a potential lead compound for drug development. This technical guide provides an in-depth overview of ENTPD2, the mechanism of action of PSB-06426, detailed experimental protocols for studying their interaction, and a summary of key quantitative data.
Introduction to ENTPD2
ENTPD2 is an integral membrane protein belonging to the E-NTPDase family of ectonucleotidases. These enzymes are characterized by their ability to hydrolyze extracellular nucleoside triphosphates and diphosphates.[1] ENTPD2 exhibits a preference for ATP as a substrate, converting it to ADP, which can then be further hydrolyzed to AMP.[2] The order of substrate activity for ENTPD2 is generally ATP > GTP > CTP = ITP > UTP >> ADP = UDP.[2]
Functionally, ENTPD2 is involved in several biological processes, including:
-
Purinergic Signaling: By controlling the levels of extracellular ATP and ADP, ENTPD2 modulates the activation of P2 purinergic receptors (P2X and P2Y), which are involved in a wide array of cellular responses.[3]
-
Immune Regulation: In the tumor microenvironment, high levels of extracellular ATP can act as a danger signal, promoting immune cell activation. ENTPD2, often found on cancer cells, hydrolyzes this ATP, thereby dampening the anti-tumor immune response. The subsequent production of adenosine, an immunosuppressive molecule, further contributes to immune evasion.[4][5]
-
Neurotransmission: ENTPD2 is expressed in the nervous system and is thought to regulate purinergic neurotransmission by clearing ATP from the synaptic cleft.[2]
-
Taste Perception: Studies have shown that ENTPD2 plays a role in taste signaling by modulating ATP concentrations around taste buds.[1]
PSB-06426: A Selective ENTPD2 Inhibitor
Quantitative Data on ENTPD2 Inhibition
A comprehensive understanding of the potency and selectivity of an inhibitor is paramount for its use as a research tool and for its potential therapeutic development. The following table summarizes the key quantitative parameters that should be determined for PSB-06426. Note: Specific values for PSB-06426 are not currently available in the cited literature and would need to be determined experimentally.
| Parameter | Description | Target | Substrate | Value | Reference |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Human ENTPD2 | ATP | To be determined | |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Human ENTPD2 | ATP | To be determined | |
| Selectivity | The ratio of IC50 or Ki values for off-target enzymes compared to the target enzyme (e.g., IC50(ENTPD1)/IC50(ENTPD2)). | ENTPD1, ENTPD3, ENTPD8 | ATP | To be determined |
Experimental Protocols
ENTPD2 Activity Assay using Malachite Green Method
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by ENTPD2. The malachite green reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human ENTPD2
-
PSB-06426
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate Standard (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of PSB-06426 in the assay buffer. Prepare a stock solution of ATP in the assay buffer. Prepare a phosphate standard curve by diluting the phosphate standard in the assay buffer.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add a fixed amount of ENTPD2 enzyme and varying concentrations of PSB-06426. Include a control well with enzyme but no inhibitor, and a blank well with assay buffer only. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding a specific concentration of ATP to all wells. The final volume in each well should be consistent.
-
Incubate: Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Develop Color: Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.
-
Read Absorbance: After a short incubation period for color development (e.g., 15-20 minutes), measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[3][8][9]
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Use the phosphate standard curve to convert absorbance values to the concentration of phosphate released. Calculate the percentage of inhibition for each concentration of PSB-06426 and determine the IC50 value.
HPLC-Based Assay for ENTPD2 Activity
This method directly measures the consumption of the substrate (ATP) and the formation of the product (ADP and AMP) over time, providing a more detailed kinetic analysis.
Materials:
-
Recombinant human ENTPD2
-
PSB-06426
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM MgCl2)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a buffer containing a phosphate salt and an ion-pairing agent)
-
ATP, ADP, and AMP standards
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine ENTPD2 enzyme, assay buffer, and the desired concentration of PSB-06426. Pre-incubate at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Time Points and Quenching: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Neutralize the supernatant with a suitable base (e.g., potassium carbonate).
-
HPLC Analysis: Inject the prepared samples onto the HPLC system. Separate the nucleotides (ATP, ADP, AMP) using a C18 column and a suitable mobile phase.[1][10]
-
Detection and Quantification: Detect the nucleotides using a UV detector at 254 nm.[10] Quantify the amounts of ATP, ADP, and AMP by comparing their peak areas to those of the standards.
-
Data Analysis: Plot the concentration of substrate and products over time to determine the reaction rate. Calculate the percentage of inhibition for different concentrations of PSB-06426 to determine the IC50.
Visualizing Signaling Pathways and Experimental Workflows
ENTPD2-Mediated Immunosuppression in the Tumor Microenvironment
Caption: ENTPD2 on cancer cells hydrolyzes ATP to AMP, leading to adenosine production and T-cell suppression.
Experimental Workflow for Evaluating PSB-06426 in Cancer Cells
Caption: In vitro workflow to assess the efficacy of PSB-06426 on cancer cells and T-cell function.
Conclusion
ENTPD2 is a key regulator of the tumor microenvironment, contributing to immune evasion through the degradation of pro-inflammatory ATP and the generation of immunosuppressive adenosine. The development of selective inhibitors, such as PSB-06426, provides a powerful means to investigate the therapeutic potential of targeting this enzyme. The experimental protocols and workflows detailed in this guide offer a framework for researchers to quantitatively assess the inhibitory activity of compounds like PSB-06426 and to explore their impact on cancer cell biology and anti-tumor immunity. Further research into the precise quantitative aspects of ENTPD2 inhibition and the downstream cellular consequences will be crucial for the advancement of ENTPD2-targeted therapies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. eubopen.org [eubopen.org]
- 4. Tumor derived exosomal ENTPD2 impair CD8+ T cell function in colon cancer through ATP-adenosine metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of purinergic signaling in anti-cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSB-6426 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PSB-6426 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of PSB-6426, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), in cell culture applications.
Introduction
This compound is a potent and selective competitive inhibitor of human NTPDase2, an ectoenzyme that plays a crucial role in regulating extracellular nucleotide signaling by hydrolyzing ATP and other nucleoside triphosphates to their corresponding diphosphates.[1][2] Due to its involvement in various physiological and pathological processes, including cardiovascular diseases and cancer, NTPDase2 is a significant target for drug discovery.[1][2] this compound serves as a valuable tool for investigating the biological functions of NTPDase2 in vitro.
Mechanism of Action
This compound acts as a competitive inhibitor of NTPDase2, meaning it binds to the active site of the enzyme and prevents the binding of its natural substrates, such as ATP. This inhibition leads to a decrease in the hydrolysis of extracellular ATP to ADP. The resulting accumulation of extracellular ATP and reduction in ADP can modulate the activity of various purinergic receptors (P2X and P2Y), thereby influencing downstream signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Signaling Pathway of NTPDase2 Inhibition
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Inhibition of NTPDase2 by this compound blocks ATP hydrolysis, altering purinergic signaling.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| Kᵢ for NTPDase2 | 8.2 µM | Human | Enzyme activity assay with membrane preparations from COS-7 or HEK 293 cells expressing human NTPDase2. Substrate: 400 µM ATP. | [1][2] |
| Selectivity | Inactive | Human | Tested against P2Y₂, P2Y₄, and P2Y₆ receptors in astrocytoma cell lines. | [1] |
Experimental Protocols
The following protocols are generalized for the use of this compound in cell culture and should be optimized for specific cell lines and experimental questions.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is a small molecule. For cell culture experiments, it is recommended to dissolve it in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
Caption: General workflow for cell-based experiments using this compound.
Materials:
-
Cells of interest (e.g., cancer cell lines known to express NTPDase2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to attach overnight.
-
For suspension cells, seed the cells in multi-well plates at the desired density on the day of the experiment.
-
-
Preparation of Treatment Medium:
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.
-
-
Cell Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For suspension cells, add the concentrated this compound solution directly to the wells to reach the final desired concentrations.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the specific assay and cell type.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays.
Protocol 3: NTPDase2 Inhibition Assay in Whole Cells
This protocol is designed to measure the inhibitory effect of this compound on NTPDase2 activity in intact cells.
Materials:
-
Cells expressing NTPDase2
-
This compound
-
ATP solution (e.g., 100 µM in a suitable buffer)
-
Malachite green phosphate assay kit or equivalent method to measure inorganic phosphate (Pi) release.
Procedure:
-
Cell Preparation: Culture cells to confluency in a multi-well plate.
-
Pre-incubation with Inhibitor: Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). Then, add the buffer containing various concentrations of this compound or a vehicle control and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding ATP to each well to a final concentration of, for example, 100 µM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), during which the enzymatic reaction proceeds linearly.
-
Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released into the supernatant using a malachite green assay or a similar method.
-
Data Analysis: Calculate the percentage of NTPDase2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Cytotoxicity Assay
This protocol can be used to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Treatment: Follow steps 1-4 of the "General Cell Culture Treatment with this compound" protocol using a 96-well plate.
-
Addition of Viability Reagent: After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC₅₀ value if a dose-dependent cytotoxic effect is observed.
Troubleshooting
-
Poor Solubility of this compound: If the compound precipitates in the culture medium, try preparing the stock solution in a different solvent or using a lower final concentration. Ensure the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5% for DMSO).
-
No Observed Effect: If no effect of this compound is observed, confirm the expression of NTPDase2 in your cell line. The concentration range and incubation time may also need to be optimized.
-
High Background in Assays: Ensure proper washing steps are included in the protocols to remove any interfering substances. Use appropriate controls to normalize the data.
Conclusion
This compound is a valuable research tool for studying the role of NTPDase2 in various biological processes. The protocols provided here offer a starting point for designing and conducting cell-based experiments with this inhibitor. It is crucial to optimize the experimental conditions for each specific cell line and research question to obtain reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Studies Using PSB-6426 (PSB-603)
A Note on Nomenclature: Publicly available research extensively refers to PSB-603 , a potent and highly selective antagonist of the A2B adenosine receptor. It is presumed that the query for "PSB-6426" contains a typographical error and refers to this well-documented compound. The following application notes and protocols are based on the available data for PSB-603.
Introduction
PSB-603 is a xanthine derivative that functions as a potent and selective antagonist of the A2B adenosine receptor. It exhibits high selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3). This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the A2B adenosine receptor in various in vivo models. The A2B receptor is implicated in a range of processes including inflammation, angiogenesis, and metabolic regulation. Consequently, PSB-603 has been utilized in preclinical studies to explore its therapeutic potential in conditions such as obesity, metabolic disorders, and cancer.
These application notes provide detailed protocols for the use of PSB-603 in in vivo studies, with a focus on a diet-induced obesity mouse model.
Mechanism of Action & Signaling Pathway
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, can couple to Gs or Gq proteins.
-
Gs Coupling: Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression.
-
Gq Coupling: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
PSB-603 acts as a competitive antagonist at the A2B adenosine receptor, blocking the binding of adenosine and thereby inhibiting these downstream signaling cascades.
Caption: A2B Adenosine Receptor Signaling Pathway.
Pharmacokinetic Properties
As of the latest available information, detailed quantitative pharmacokinetic parameters for PSB-603 (such as bioavailability, half-life, clearance, and volume of distribution) in preclinical models are not extensively reported in the public domain. Researchers are advised to perform pharmacokinetic studies for their specific animal model and administration route to determine these parameters.
In Vivo Study Data: Diet-Induced Obesity Mouse Model
The following tables summarize the in vivo effects of PSB-603 in a diet-induced obesity mouse model. In this study, mice were fed a high-fat diet for 14 weeks, and PSB-603 was administered intraperitoneally for the last 14 days.
Table 1: Effect of PSB-603 on Body Weight and Adipose Tissue
| Treatment Group | Dosage | Change in Body Weight | Peritoneal Fat Mass |
| Obese Control | Vehicle | Significant Increase | Increased |
| PSB-603 | 5 mg/kg/day | Significant Reduction | No Significant Change |
| PSB-603 | 2 x 5 mg/kg/day | Significant Reduction | Significantly Reduced |
Table 2: Effect of PSB-603 on Plasma Metabolic Parameters
| Treatment Group | Dosage | Triglycerides | Total Cholesterol |
| Obese Control | Vehicle | Elevated | Elevated |
| PSB-603 | 5 mg/kg/day | Significantly Reduced | Significantly Reduced |
| PSB-603 | 2 x 5 mg/kg/day | Significantly Reduced | Significantly Reduced |
Table 3: Effect of PSB-603 on Plasma Inflammatory Cytokines
| Treatment Group | Dosage | TNF-α Levels | IL-6 Levels |
| Obese Control | Vehicle | Elevated | Elevated |
| PSB-603 | 5 mg/kg/day | Significantly Reduced | No Significant Change |
| PSB-603 | 2 x 5 mg/kg/day | Significantly Reduced | Significantly Reduced |
Experimental Protocols
The following are detailed protocols for the in vivo administration of PSB-603 and subsequent metabolic assessments in a mouse model of diet-induced obesity.
Experimental Workflow
Caption: In Vivo Experimental Workflow for PSB-603 Study.
Protocol 1: Preparation and Administration of PSB-603
Materials:
-
PSB-603 powder
-
1% Tween 80 solution in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes with 27-30G needles
Procedure:
-
Preparation of PSB-603 Suspension:
-
On the day of injection, weigh the required amount of PSB-603 powder.
-
Prepare a stock suspension of PSB-603 in 1% Tween 80. A common concentration for dosing is 1 mg/mL. For a 5 mg/kg dose in a 25g mouse, you would inject 125 µL.
-
Add the appropriate volume of 1% Tween 80 to the PSB-603 powder in a sterile microcentrifuge tube.
-
Vortex vigorously for 1-2 minutes to ensure a homogenous suspension. Sonication for a few minutes can aid in achieving a fine suspension.
-
Visually inspect the suspension for any large aggregates.
-
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle (bevel up) at a 15-20 degree angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the PSB-603 suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Materials:
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Lancets or tail-snip scissors
-
Capillary tubes for blood collection
-
Microcentrifuge tubes
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test with free access to water.
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood sample from the tail vein.
-
Gently warm the tail to increase blood flow.
-
Make a small incision at the tip of the tail using a lancet or scissors.
-
Collect a drop of blood for glucose measurement using a glucometer.
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight dose of the 20% D-glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Protocol 3: Insulin Tolerance Test (ITT)
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile saline
-
Glucometer and test strips
-
Lancets or tail-snip scissors
-
Capillary tubes for blood collection
-
Microcentrifuge tubes
Procedure:
-
Fasting: Fast the mice for 4-6 hours prior to the test with free access to water.
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood sample from the tail vein and measure blood glucose.
-
-
Insulin Administration:
-
Administer a 0.75 U/kg body weight dose of insulin via intraperitoneal injection.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin administration.
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.
-
Conclusion
PSB-603 is a valuable pharmacological tool for the in vivo investigation of A2B adenosine receptor function. The provided protocols offer a framework for studying its effects in a diet-induced obesity model. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. The lack of publicly available, detailed pharmacokinetic data for PSB-603 underscores the importance of conducting preliminary pharmacokinetic studies to inform dose selection and study design.
Application Notes and Protocols for PSB-603 (A₂B Adenosine Receptor Antagonist) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-603 is a potent and highly selective antagonist of the A₂B adenosine receptor (A₂BAR). As a G-protein coupled receptor, the A₂BAR is involved in a variety of physiological and pathophysiological processes, including inflammation, fibrosis, and metabolic regulation. Consequently, PSB-603 serves as a valuable pharmacological tool for investigating the role of the A₂BAR in various disease models. These application notes provide detailed protocols for the administration of PSB-603 in murine models of metabolic disorders and inflammation, along with a summary of reported dosages and a schematic of the A₂B adenosine receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for PSB-603 in mouse models.
Table 1: PSB-603 Dosage and Administration in a Mouse Model of Diet-Induced Obesity
| Parameter | Details | Reference |
| Animal Model | Mice with diet-induced obesity (high-fat diet for 14 weeks) | [1][2][3] |
| Route of Administration | Intraperitoneal (i.p.) | [1][2] |
| Dosage Regimen | 5 mg/kg b.w./day or 2 x 5 mg/kg b.w./day | [2] |
| Treatment Duration | 14 days | [1][2] |
| Vehicle | 1% Tween 80 in saline | [4] |
| Observed Effects | Significant reduction in body weight, triglycerides, and total cholesterol. Improved glucose tolerance. | [1][2][3] |
Table 2: PSB-603 Dosage and Administration in Mouse Models of Inflammation
| Parameter | Details | Reference |
| Animal Model | Zymosan A-induced peritonitis in mice | [4][5] |
| Route of Administration | Intraperitoneal (i.p.) | [4][5] |
| Dosage | 5 mg/kg b.w. | [4][5] |
| Timing of Administration | 30 minutes prior to zymosan A injection | [4] |
| Vehicle | 1% Tween 80 in saline | [4] |
| Observed Effects | Significant reduction in neutrophil infiltration and plasma levels of CRP, TNF-α, and IL-6. | [4][5] |
| Animal Model | Carrageenan-induced paw edema in mice | [4][5] |
| Route of Administration | Intraperitoneal (i.p.) | [4][5] |
| Dosage | 5 mg/kg b.w. | [4][5] |
| Vehicle | 1% Tween 80 in saline | [4] |
| Observed Effects | Significant reduction in paw edema and levels of inflammatory cytokines (IL-6, TNF-α) and reactive oxygen species (ROS) in the paw. | [4][5] |
Signaling Pathway
The A₂B adenosine receptor is a G-protein coupled receptor that can signal through multiple pathways, primarily through Gs and Gq proteins. The activation of these pathways by adenosine is antagonized by PSB-603.
Experimental Protocols
Protocol 1: Evaluation of PSB-603 in a Mouse Model of Diet-Induced Obesity
This protocol describes the induction of obesity in mice and subsequent treatment with PSB-603 to assess its effects on metabolic parameters.[1][2]
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
PSB-603
-
Vehicle (1% Tween 80 in sterile saline)
-
Insulin
-
Glucose solution
-
Equipment for blood collection and analysis (glucose meter, centrifuge, etc.)
-
Animal scale
Experimental Workflow:
Procedure:
-
Induction of Obesity:
-
At 4-5 weeks of age, randomly assign mice to two dietary groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
Maintain the mice on their respective diets for 14 weeks to induce obesity in the experimental group.[1][2]
-
Monitor body weight weekly.
-
-
PSB-603 Administration:
-
After 12 weeks on the high-fat diet, divide the obese mice into treatment groups.
-
Prepare a stock solution of PSB-603 in the vehicle.
-
Administer PSB-603 via intraperitoneal injection at a dose of 5 mg/kg/day or 2 x 5 mg/kg/day for 14 consecutive days.[2] A vehicle control group should also be included.
-
-
Metabolic Assessments:
-
Body Weight: Continue to monitor body weight daily during the treatment period.
-
Glucose and Insulin Tolerance Tests: Perform these tests towards the end of the treatment period.
-
For the glucose tolerance test, fast the mice overnight and then administer an intraperitoneal injection of glucose (e.g., 2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
For the insulin tolerance test, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg) and measure blood glucose at 0, 15, 30, and 60 minutes post-injection.
-
-
Blood and Tissue Collection: At the end of the 14-day treatment, euthanize the mice and collect blood via cardiac puncture. Collect adipose and other relevant tissues.
-
Biochemical Analysis: Centrifuge the blood to obtain plasma and measure levels of total cholesterol, triglycerides, TNF-α, and IL-6 using appropriate assay kits.
-
Protocol 2: Evaluation of PSB-603 in a Mouse Model of Zymosan A-Induced Peritonitis
This protocol details the use of PSB-603 to mitigate acute inflammation in a peritonitis model.[4][5]
Materials:
-
Male mice (e.g., Swiss Albino)
-
Zymosan A
-
PSB-603
-
Vehicle (1% Tween 80 in sterile saline)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
ELISA kits for CRP, TNF-α, and IL-6
Experimental Workflow:
Procedure:
-
PSB-603 Administration:
-
Induction of Peritonitis:
-
Thirty minutes after the administration of PSB-603 or vehicle, induce peritonitis by intraperitoneally injecting Zymosan A (e.g., 2 mg/mL in sterile saline).[4]
-
-
Sample Collection:
-
Four hours after the Zymosan A injection, euthanize the mice.
-
Collect blood for plasma analysis.
-
Perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS into the peritoneal cavity.
-
-
Analysis:
-
Neutrophil Infiltration: Centrifuge the peritoneal lavage fluid and resuspend the cell pellet. Determine the total number of leukocytes and the differential count of neutrophils using a hemocytometer and stained cytospins or an automated cell counter.
-
Plasma Cytokine Levels: Centrifuge the collected blood to obtain plasma. Measure the concentrations of C-reactive protein (CRP), TNF-α, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Conclusion
PSB-603 is a valuable tool for investigating the role of the A₂B adenosine receptor in animal models of metabolic disease and inflammation. The provided protocols offer a starting point for researchers to design their in vivo studies. It is recommended to perform pilot studies to determine the optimal dosage and timing of administration for specific experimental conditions and animal strains.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability and Storage of PSB-6426
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for PSB-6426, a potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2). The information is intended to guide researchers in the proper handling and storage of this compound to ensure its integrity and performance in experimental settings.
Introduction
This compound (CAS 958459-33-1) is a critical research tool for studying the role of NTPDase2 in purinergic signaling pathways. As a competitive inhibitor of NTPDase2, it prevents the hydrolysis of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[1][2] This activity modulates the activation of various P2 purinergic receptors, making this compound a valuable compound for investigating physiological and pathological processes involving NTPDase2, such as neurotransmission, inflammation, and thrombosis. Given its scientific importance, maintaining the stability of this compound is paramount for obtaining reliable and reproducible experimental results.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available supplier data and general best practices for small molecule inhibitors.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Protect from moisture. Store in a tightly sealed container. |
| In DMSO | 4°C | Up to 2 weeks | For short-term use. |
| In DMSO | -80°C | Up to 6 months | For long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
Stability Profile of this compound
Published research has indicated that this compound is a chemically and metabolically highly stable compound.[1][2] However, comprehensive quantitative stability data under various stress conditions are not extensively published. The following sections outline protocols for researchers to conduct their own stability assessments.
Illustrative Stability Data
The table below provides an example of how to present stability data for this compound after subjecting it to various stress conditions. The values are hypothetical and intended for illustrative purposes, reflecting the compound's reported high stability.
| Condition | Duration | This compound Purity (%) | Degradation Products (%) |
| Control (Solid, -20°C) | 12 months | >99% | <1% |
| Accelerated (Solid, 40°C/75% RH) | 6 months | ~98% | ~2% |
| Acidic (0.1 N HCl, aq) | 24 hours | >99% | <1% |
| Basic (0.1 N NaOH, aq) | 24 hours | >99% | <1% |
| Oxidative (3% H₂O₂, aq) | 24 hours | ~97% | ~3% |
| Photostability (ICH Q1B) | 1.2 million lux hours | >99% | <1% |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.
Protocol for Long-Term Stability Assessment
-
Sample Preparation: Weigh a sufficient amount of solid this compound for multiple time points. Store in tightly sealed, light-protected containers at the recommended long-term storage condition (-20°C).
-
Time Points: Designate analysis time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, retrieve a sample and prepare a solution of known concentration in a suitable solvent (e.g., DMSO or mobile phase).
-
Quantification: Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the purity and concentration of this compound to the initial (time 0) sample. Note the appearance of any degradation products.
Protocol for Forced Degradation Studies
Forced degradation studies help to identify potential degradation pathways and demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C) for an extended period.
-
Photostability: Expose solid this compound or a solution to light conditions as specified in ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample, using a suitable stability-indicating method like HPLC.
Signaling Pathway and Experimental Workflow
NTPDase2 Signaling Pathway
The following diagram illustrates the role of NTPDase2 in the purinergic signaling cascade and the inhibitory action of this compound. NTPDase2, located on the cell surface, converts extracellular ATP to ADP. This process terminates signaling through ATP-gated P2X receptors and certain P2Y receptors, while promoting signaling through ADP-sensitive P2Y receptors. This compound selectively inhibits NTPDase2, leading to an accumulation of extracellular ATP and reduced levels of ADP.
Experimental Workflow for Stability Testing
The diagram below outlines a typical workflow for assessing the stability of this compound.
Conclusion
This compound is a valuable and reportedly stable research compound. Adherence to the recommended storage conditions is crucial for maintaining its integrity. While the compound exhibits high chemical and metabolic stability, researchers are encouraged to perform their own stability assessments, particularly when preparing solutions for extended experiments or when using non-standard solvents or storage conditions. The protocols and workflows provided herein offer a framework for conducting such evaluations to ensure the quality and reliability of experimental data.
References
Application Notes and Protocols: Assaying ENTPD2 Activity with PSB-6426
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1 or NTPDase2, is a cell surface enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1][2] Specifically, ENTPD2 preferentially hydrolyzes adenosine triphosphate (ATP) to adenosine diphosphate (ADP), thereby modulating the activation of various P2Y receptors.[3] This modulation of nucleotide concentrations in the extracellular space implicates ENTPD2 in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention.
PSB-6426 has been identified as a potent and selective competitive inhibitor of human ENTPD2.[1][4] This small molecule provides a valuable pharmacological tool for investigating the biological functions of ENTPD2 and for the development of novel therapeutics. These application notes provide a detailed protocol for assaying ENTPD2 activity using this compound as an inhibitor, employing a malachite green-based colorimetric assay to detect the inorganic phosphate (Pi) released from ATP hydrolysis.
Principle of the Assay
The enzymatic activity of ENTPD2 is determined by measuring the rate of ATP hydrolysis. The assay quantifies the amount of inorganic phosphate (Pi) produced, which is directly proportional to the ENTPD2 activity. The malachite green assay is a sensitive colorimetric method for Pi detection. In an acidic solution, malachite green forms a complex with molybdate and inorganic phosphate, resulting in a colored product that can be measured spectrophotometrically at approximately 620 nm. The inhibitory effect of this compound on ENTPD2 activity is assessed by measuring the reduction in Pi generation in the presence of the inhibitor.
Data Presentation
Inhibitor Profile: this compound
| Parameter | Value | Reference |
| Inhibitor Name | This compound | [1][4] |
| Target Enzyme | Human ENTPD2 (NTPDase2) | [1][4] |
| Inhibition Type | Competitive | [1][4] |
| Ki Value | 8.2 µM | [1][4] |
| Selectivity | Selective for ENTPD2 over other NTPDases | [1][4] |
| P2Y Receptor Activity | Inactive at P2Y2, P2Y4, and P2Y6 receptors | [1][4] |
ENTPD2 Substrate Specificity
| Substrate | Relative Activity |
| ATP | > |
| GTP | > |
| CTP | = |
| ITP | > |
| UTP | >> |
| ADP | = |
| UDP |
Table adapted from UniProt data for human ENTPD2.[3]
Signaling Pathway
Experimental Protocols
Malachite Green Assay for ENTPD2 Activity
This protocol is adapted for a 96-well microplate format and is suitable for determining the inhibitory activity of compounds like this compound.
Materials and Reagents:
-
Recombinant human ENTPD2
-
This compound
-
Adenosine 5'-triphosphate (ATP) disodium salt hydrate
-
Assay Buffer: 20 mM HEPES, 5 mM CaCl2, pH 7.4
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh daily and protect from light.
-
Phosphate Standard: 1 M KH2PO4 solution for standard curve.
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 620 nm
Experimental Workflow:
Procedure:
-
Preparation of Phosphate Standard Curve:
-
Prepare a series of dilutions of the 1 M KH2PO4 standard in Assay Buffer to generate concentrations ranging from 0 to 100 µM.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate in triplicate.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following reactions in a final volume of 50 µL:
-
Blank: 40 µL Assay Buffer
-
Control (No Inhibitor): 20 µL Assay Buffer + 20 µL ENTPD2 solution
-
Inhibitor Wells: 20 µL of this compound dilution + 20 µL ENTPD2 solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution to all wells (final concentration of ATP should be at or near the Km for ENTPD2, typically in the low micromolar range).
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green Working Solution to each well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Use the phosphate standard curve to convert the absorbance values into the concentration of phosphate produced.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of Control))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
If determining the Ki for a competitive inhibitor, perform the assay with varying concentrations of both the substrate (ATP) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Phosphate contamination in reagents or glassware. | Use phosphate-free water and detergents. Rinse glassware thoroughly. |
| Low signal | Insufficient enzyme activity or incubation time. | Increase enzyme concentration or incubation time (ensure linearity). Check enzyme activity with a positive control. |
| High variability between replicates | Pipetting errors or inconsistent mixing. | Use calibrated pipettes. Ensure thorough mixing after adding each reagent. |
| Non-linear standard curve | Incorrect standard dilutions or reagent instability. | Prepare fresh standards. Ensure the Malachite Green Working Solution is freshly prepared. |
Conclusion
This document provides a comprehensive guide for assaying the activity of ENTPD2 and characterizing its inhibition by this compound. The detailed protocols and data presentation are intended to facilitate the reliable and reproducible assessment of ENTPD2 function in various research and drug discovery settings. The use of this compound as a selective inhibitor will aid in elucidating the specific roles of ENTPD2 in purinergic signaling pathways.
References
Application Notes and Protocols for PSB-6426 in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-6426 is a potent and selective inhibitor of the ecto-nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), also known as CD39L1. As a key enzyme in the regulation of extracellular nucleotide signaling, NTPDase2 plays a crucial role in various physiological and pathological processes, including those related to cardiovascular diseases. By catalyzing the hydrolysis of ATP to ADP, NTPDase2 modulates the activation of purinergic P2 receptors, which are implicated in thrombosis, inflammation, and vascular function. These application notes provide an overview of the potential uses of this compound in cardiovascular disease research models and offer detailed protocols for its application.
Mechanism of Action
This compound is a competitive inhibitor of human NTPDase2 with a Ki value of 8.2 μM.[1][2] It exhibits selectivity for NTPDase2 over other NTPDase isoforms and is inactive towards several P2Y receptor subtypes activated by uracil nucleotides.[2] By inhibiting NTPDase2, this compound prevents the conversion of extracellular ATP to ADP. This leads to an accumulation of ATP and a reduction in ADP levels in the pericellular space. Consequently, the balance of P2 receptor activation is shifted, which can have significant downstream effects on cardiovascular pathophysiology. For instance, in the context of ischemic events like stroke, inhibiting NTPDase2 is hypothesized to be cardioprotective.[2]
Potential Applications in Cardiovascular Disease Research
Based on its mechanism of action, this compound is a valuable tool for investigating the role of NTPDase2 and purinergic signaling in a variety of cardiovascular conditions, including:
-
Myocardial Ischemia and Infarction: Investigating the impact of NTPDase2 inhibition on infarct size, cardiac function, and inflammatory responses following ischemic injury.
-
Stroke and Cerebral Ischemia: Elucidating the role of NTPDase2 in neuronal damage and functional outcomes in models of ischemic stroke.
-
Thrombosis and Platelet Aggregation: Studying the effect of modulating extracellular ADP levels on platelet activation and thrombus formation.
-
Atherosclerosis: Exploring the involvement of NTPDase2 in the inflammatory processes associated with atherosclerotic plaque development.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Inhibition Constant (Ki) | Reference |
| NTPDase2 | Human | 8.2 µM | [1][2] |
Signaling Pathways
The inhibition of NTPDase2 by this compound directly impacts purinergic signaling pathways. The accumulation of extracellular ATP and reduction of ADP can modulate the activity of various P2X and P2Y receptors on cardiomyocytes, endothelial cells, platelets, and immune cells, influencing downstream signaling cascades involved in inflammation, apoptosis, and cellular metabolism.
Experimental Protocols
The following are suggested protocols for utilizing this compound in common cardiovascular research models. These are generalized and should be optimized for specific experimental conditions.
Protocol 1: In Vivo Mouse Model of Myocardial Ischemia-Reperfusion
Objective: To assess the cardioprotective effect of this compound in a mouse model of myocardial infarction.
Materials:
-
This compound
-
Vehicle (e.g., saline with 1% DMSO)
-
Adult C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Intubate and ventilate the animal.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to ischemia. A suggested starting dose is 1-10 mg/kg, based on typical in vivo doses for small molecule inhibitors.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia and Reperfusion: Induce ischemia for 30-60 minutes. After the ischemic period, release the ligature to allow for reperfusion for 24 hours.
-
Functional Assessment: Perform echocardiography before and 24 hours after reperfusion to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Infarct Size Measurement: At the end of the reperfusion period, euthanize the mouse, excise the heart, and slice it into sections. Stain the heart slices with TTC to differentiate between viable (red) and infarcted (white) tissue.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. Analyze cardiac function parameters.
Protocol 2: In Vitro Platelet Aggregation Assay
Objective: To determine the effect of this compound on ADP-induced platelet aggregation.
Materials:
-
This compound
-
ADP (adenosine diphosphate)
-
Platelet-rich plasma (PRP) from healthy human donors
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Obtain whole blood from consenting healthy donors and prepare PRP by centrifugation.
-
Incubation: Pre-incubate PRP with various concentrations of this compound (e.g., 1-100 µM) or vehicle for 15 minutes at 37°C in the aggregometer cuvettes.
-
Aggregation Induction: Add a submaximal concentration of ADP to induce platelet aggregation.
-
Measurement: Monitor and record the change in light transmission for 5-10 minutes using the platelet aggregometer.
-
Data Analysis: Calculate the percentage of platelet aggregation for each concentration of this compound and determine the IC50 value.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Ordering Information
This compound can be synthesized as described in the literature or obtained from commercial suppliers of research chemicals.
Disclaimer: These application notes and protocols are intended for research purposes only and are not for diagnostic or therapeutic use. The information provided is based on the current scientific literature, and the protocols should be considered as starting points for experimental design. Researchers should independently validate and optimize these methods for their specific applications.
References
Application of PSB-6426 in Ischemic Stroke Studies: A Hypothetical Framework
Disclaimer: As of late 2025, there are no publicly available research articles detailing the application of PSB-6426 in in vitro or in vivo models of ischemic stroke. The following application notes and protocols are a hypothetical construct based on the known pharmacology of this compound as a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2) and the potential role of this enzyme in the pathophysiology of cerebral ischemia.
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of blood flow to the brain, leading to a cascade of detrimental events including excitotoxicity, inflammation, and neuronal cell death. Extracellular nucleotides, such as ATP and ADP, play a complex role in the ischemic brain, contributing to both pro-inflammatory and neuroprotective signaling pathways. The concentration of these nucleotides is tightly regulated by a family of ecto-nucleotidases.
This compound has been identified as a selective and competitive inhibitor of human NTPDase2, with a Ki value of 8.2 µM.[1][2][3] NTPDase2 hydrolyzes ATP to ADP, but not further to AMP. By inhibiting NTPDase2, this compound could potentially modulate purinergic signaling in the ischemic brain, which may offer a novel therapeutic strategy for stroke.[1][2] It is hypothesized that by preventing the conversion of ATP to ADP, this compound may shift the balance of purinergic receptor activation, potentially reducing pro-thrombotic and pro-inflammatory signals mediated by ADP receptors, while enhancing the effects of ATP on other signaling pathways.
Hypothetical Mechanism of Action in Ischemic Stroke
In the context of ischemic stroke, the inhibition of NTPDase2 by this compound is postulated to exert neuroprotective effects through the modulation of purinergic signaling. The proposed mechanism involves the alteration of extracellular nucleotide concentrations, leading to a shift in the activation of P2 receptors on various cell types in the neurovascular unit, including neurons, glia, and endothelial cells. By inhibiting the conversion of ATP to ADP, this compound may reduce the activation of pro-thrombotic P2Y12 receptors on platelets and pro-inflammatory P2Y1 and P2Y12 receptors on microglia, thereby attenuating microglial activation and platelet aggregation.
Figure 1: Hypothetical mechanism of this compound in ischemic stroke.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that would be generated from in vitro and in vivo studies investigating the efficacy of this compound in models of ischemic stroke.
Table 1: In Vitro Neuroprotection of this compound in an Oxygen-Glucose Deprivation (OGD) Model
| Treatment Group | Neuronal Viability (%) | LDH Release (Fold Change) | Caspase-3 Activity (Fold Change) |
| Normoxia Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| OGD + Vehicle | 45 ± 3.8 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| OGD + this compound (1 µM) | 58 ± 4.1 | 3.1 ± 0.3 | 2.9 ± 0.3 |
| OGD + this compound (10 µM) | 72 ± 5.5 | 2.0 ± 0.2 | 1.8 ± 0.2 |
| OGD + this compound (50 µM) | 75 ± 4.9 | 1.8 ± 0.3 | 1.6 ± 0.1 |
Table 2: In Vivo Efficacy of this compound in a Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score (mNSS) | Brain Edema (%) |
| Sham | 0 | 0.5 ± 0.2 | 1.2 ± 0.3 |
| tMCAO + Vehicle | 210 ± 25 | 12.5 ± 1.5 | 15.8 ± 2.1 |
| tMCAO + this compound (1 mg/kg) | 155 ± 20 | 9.8 ± 1.2 | 11.5 ± 1.8 |
| tMCAO + this compound (5 mg/kg) | 110 ± 18 | 7.2 ± 1.0 | 8.2 ± 1.5 |
| tMCAO + this compound (10 mg/kg) | 95 ± 15 | 6.5 ± 0.8 | 7.5 ± 1.2 |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
Objective: To assess the direct neuroprotective effects of this compound on neuronal survival and apoptosis following an ischemic-like insult in vitro.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured for 10-12 days.
-
OGD Procedure: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and cultures are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 90 minutes.
-
Drug Treatment: this compound (dissolved in DMSO, final concentrations 1, 10, 50 µM) or vehicle (DMSO) is added to the culture medium 30 minutes prior to OGD induction.
-
Reperfusion: Following OGD, the medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT assay.
-
Cell Death: Measured by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Determined by measuring Caspase-3 activity using a fluorometric assay.
-
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
Objective: To evaluate the neuroprotective efficacy of this compound in reducing infarct volume and improving neurological function in a clinically relevant model of ischemic stroke.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are subjected to 90 minutes of tMCAO using the intraluminal filament method.
-
Drug Administration: this compound (1, 5, or 10 mg/kg) or vehicle is administered intravenously (i.v.) at the onset of reperfusion.
-
Neurological Assessment: Neurological deficits are evaluated at 24 hours post-tMCAO using the modified Neurological Severity Score (mNSS), a composite score of motor, sensory, reflex, and balance tests.
-
Infarct Volume Measurement: At 48 hours post-tMCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
-
Brain Edema Measurement: Brain water content is determined by comparing the wet and dry weights of the ischemic and non-ischemic hemispheres.
Figure 2: Proposed experimental workflows for this compound studies.
Conclusion
While direct experimental evidence is currently lacking, the pharmacological profile of this compound as a selective NTPDase2 inhibitor suggests its potential as a therapeutic agent for ischemic stroke. The hypothetical application notes and protocols provided herein offer a structured framework for researchers to investigate the neuroprotective effects of this compound. Future studies should focus on validating these hypotheses through rigorous in vitro and in vivo experiments to determine the true therapeutic potential of this compound in the context of cerebral ischemia.
References
Application Notes and Protocols for Investigating Tumor Microenvironments Using A₂B Adenosine Receptor Antagonists
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest update, specific experimental data and protocols for the compound PSB-6426 are not available in the public domain. Therefore, this document utilizes data and methodologies from studies on closely related and well-characterized A₂B adenosine receptor (A₂BAR) antagonists, primarily PSB-603 and PSB-1115 , as representative examples to guide research in this area. Researchers should validate these protocols and expected outcomes for their specific A₂BAR antagonist of interest.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key signaling molecule within the TME is adenosine, which accumulates to high levels and exerts potent immunosuppressive effects, primarily through the activation of adenosine receptors on various immune and cancer cells. The A₂B adenosine receptor (A₂BAR), in particular, has emerged as a promising therapeutic target in oncology.[1][2] Its expression is often upregulated in tumor tissues, and its activation has been linked to tumor cell proliferation, angiogenesis, metastasis, and immune evasion.[1][2][3]
This document provides detailed application notes and experimental protocols for utilizing A₂BAR antagonists to investigate and modulate the tumor microenvironment. By blocking the A₂BAR signaling pathway, researchers can explore the potential of these compounds to reverse immunosuppression and inhibit tumor growth.
Mechanism of Action of A₂B Adenosine Receptor Antagonists
In the TME, adenosine is produced from the hydrolysis of ATP released by stressed or dying cells.[4] High concentrations of adenosine activate the low-affinity A₂BAR on various cell types, including cancer cells, endothelial cells, and immune cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1][2]
Activation of A₂BAR initiates downstream signaling cascades that can:
-
Stimulate angiogenesis by inducing the release of pro-angiogenic factors like VEGF.
-
Suppress anti-tumor immunity by promoting the expansion and function of MDSCs and Tregs, while inhibiting the activity of cytotoxic T lymphocytes and natural killer (NK) cells.[5][6][7][8]
A₂BAR antagonists are small molecules that competitively bind to the A₂B adenosine receptor, thereby blocking the binding of adenosine and inhibiting its downstream effects. This blockade can lead to a more favorable, immune-active TME, enhancing the body's natural anti-tumor response and potentially synergizing with other cancer therapies.[3]
Data Presentation: Efficacy of A₂B Adenosine Receptor Antagonists
The following tables summarize quantitative data from preclinical studies on the representative A₂BAR antagonists, PSB-603 and PSB-1115.
Table 1: In Vivo Efficacy of A₂B Adenosine Receptor Antagonists on Tumor Growth
| Compound | Cancer Model | Dosage and Administration | Key Findings | Reference |
| PSB-603 | Lewis Lung Carcinoma | 10 mg/kg | Ameliorated metabolic stress in the TME. | [9] |
| PSB-603 | B16F10 Melanoma | Not specified | Significantly suppressed tumor volume increase. | [7][8] |
| PSB-603 | Erlotinib-resistant lung cancer | 10 mg/kg | Delayed tumor recurrence and decreased lung tumor burden when combined with erlotinib. | [10] |
| PSB-1115 | B16F10 Melanoma | 1 mg/kg, peritumoral | Delayed melanoma growth. | [5][6] |
| PSB-1115 | 4T1.2 Breast Cancer | 1 mg/kg, intraperitoneal | Significantly improved survival after surgical resection of the primary tumor. | [11] |
Table 2: Effects of A₂B Adenosine Receptor Antagonists on Immune Cells in the Tumor Microenvironment
| Compound | Cancer Model | Key Findings on Immune Cell Populations | Reference |
| PSB-603 | B16F10 Melanoma | Decreased the population of regulatory T cells (Tregs); Increased populations of CD4⁺ and CD8⁺ T cells. | [7][8] |
| PSB-603 | Erlotinib-resistant lung cancer | Increased proportions of IFN-γ-producing tumor-infiltrating lymphocytes (TILs) and CD11b⁺CD11c⁺ dendritic cells; Decreased proportion of CD11b⁺Gr1⁺ myeloid-derived suppressor cells (MDSCs). | [9] |
| PSB-1115 | B16F10 Melanoma | Reduced accumulation of tumor-infiltrating MDSCs; Increased frequency of tumor-infiltrating CD8⁺ T cells and Natural Killer T (NKT) cells. | [5][6] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of A₂BAR antagonists on the tumor microenvironment.
Protocol 1: In Vitro Cancer Cell Viability Assay
Objective: To determine the direct cytotoxic or anti-proliferative effects of an A₂BAR antagonist on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., B16F10 melanoma, 4T1 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
A₂BAR antagonist (e.g., PSB-603)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the A₂BAR antagonist in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the antagonist in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the antagonist or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: In Vivo Tumor Growth Study
Objective: To evaluate the in vivo efficacy of an A₂BAR antagonist in reducing tumor growth in a murine model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 for B16F10 melanoma)
-
Cancer cells for injection (e.g., 2 x 10⁵ B16F10 cells)
-
A₂BAR antagonist (e.g., PSB-1115)
-
Vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., ~50-100 mm³).
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the A₂BAR antagonist formulation. For example, PSB-1115 can be administered at 1 mg/kg. The formulation for PSB-603 at 10 mg/kg should be optimized for solubility and stability.
-
Administer the antagonist or vehicle control to the mice via the desired route (e.g., intraperitoneal, peritumoral). A typical dosing schedule might be once daily or every other day for a specified period (e.g., 14-21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).
-
Plot the average tumor growth curves for each group to assess the anti-tumor efficacy.
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the impact of A₂BAR antagonist treatment on the composition of immune cells within the tumor microenvironment.
Materials:
-
Tumors from treated and control mice (from Protocol 2)
-
Digestion buffer (e.g., RPMI with collagenase and DNase)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, NK1.1)
-
Flow cytometer
Procedure:
-
Mince the excised tumors and incubate them in digestion buffer at 37°C for 30-60 minutes with agitation to create a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Aliquot approximately 1-2 x 10⁶ cells per tube for staining.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8⁺ T cells, Tregs, MDSCs) within the CD45⁺ leukocyte gate.
Mandatory Visualizations
A₂B Adenosine Receptor Signaling Pathway
Caption: A₂B Adenosine Receptor (A₂BAR) signaling pathway in the tumor microenvironment.
Experimental Workflow for Investigating A₂BAR Antagonists
Caption: General experimental workflow for evaluating the efficacy of A₂BAR antagonists.
References
- 1. A2B Adenosine Receptor and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy | Semantic Scholar [semanticscholar.org]
- 5. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of A2b adenosine receptor reduces tumor growth and immune suppression mediated by myeloid-derived suppressor cells in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A(2B) receptor antagonist PSB603 suppresses tumor growth and metastasis by inhibiting induction of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Navigating PSB-6426: A Technical Guide to Solubility and Experimental Use
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with PSB-6426, a potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2). Addressing common challenges related to its solubility, this resource offers troubleshooting protocols and frequently asked questions to ensure successful experimental outcomes.
Understanding this compound
This compound is a critical tool for studying the role of NTPDase2 in purinergic signaling pathways. NTPDase2 is an ecto-enzyme that hydrolyzes extracellular ATP to ADP, thereby modulating P2 receptor activation. Its inhibition by this compound can prolong the effects of ATP and influence a variety of physiological processes, including immune responses, neurotransmission, and vascular function.
Core Challenge: Solubility
A primary hurdle encountered by researchers using this compound is its limited aqueous solubility. This can lead to issues with stock solution preparation, precipitation in cell culture media, and inconsistent experimental results. The following sections provide detailed information and protocols to mitigate these challenges.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, similar hydrophobic small-molecule inhibitors are typically soluble in organic solvents. The following table provides a general guideline for solubility. Researchers are strongly encouraged to perform their own solubility tests.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to Low | May be used for stock solutions, but lower concentrations are expected compared to DMSO. |
| Water / Aqueous Buffers | Very Low / Insoluble | Direct dissolution in aqueous media is not recommended. |
Troubleshooting Guide & FAQs
This section addresses common questions and problems associated with the handling and use of this compound.
Q1: My this compound is not dissolving. What should I do?
A1: this compound is a hydrophobic compound and is not expected to dissolve in aqueous solutions. For initial solubilization, use an appropriate organic solvent like DMSO to prepare a high-concentration stock solution. If dissolution is still slow, gentle warming (to no more than 37°C) and brief sonication can aid the process.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and reduce the likelihood of precipitation.[1]
-
Pre-warming Medium: Warm your cell culture medium to 37°C before adding the diluted this compound solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium.
-
Increased Serum Concentration: If your experimental conditions permit, a temporary increase in the serum concentration in the medium can sometimes help to stabilize the compound.
-
Vortexing During Dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion.
Q3: What is the recommended method for preparing a stock solution?
A3: A stock solution can be prepared by dissolving this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in pure DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I be sure my compound is stable in the experimental conditions?
A4: For long-term experiments, it is advisable to perform a stability test. This can be done by preparing the final working solution of this compound in your experimental medium and incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points, you can check for precipitation visually or by measuring the concentration of the compound using an appropriate analytical method like HPLC. For extended experiments, consider replacing the medium with freshly prepared compound dilutions at regular intervals.[1]
Experimental Protocols
While specific protocols will vary depending on the cell type and experimental goals, the following provides a general workflow for an in vitro cell-based assay using this compound.
General Protocol for a Cell-Based NTPDase2 Inhibition Assay
-
Cell Culture: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow to the appropriate confluency.
-
Preparation of this compound Working Solutions:
-
Thaw a frozen aliquot of your high-concentration this compound stock solution in DMSO.
-
Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
-
Inhibitor Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Substrate Addition and Incubation:
-
Add the NTPDase2 substrate (e.g., ATP) to the wells at a known concentration.
-
Incubate for a specific period during which the enzymatic reaction will occur.
-
-
Assay Readout:
-
Stop the reaction and measure the product of the enzymatic reaction (e.g., ADP or inorganic phosphate) using a suitable detection kit or analytical method (e.g., luminescence-based ATP assay, colorimetric phosphate assay).
-
-
Data Analysis:
-
Calculate the percentage of NTPDase2 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the data to determine the IC50 value of the inhibitor.
-
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
References
Technical Support Center: Interpreting Unexpected Results
Important Notice: Our initial search for "PSB-6426" did not yield any information on a specific molecule or compound with this designation. The search results consistently point to discussions around the off-target effects of the CRISPR-Cas9 gene-editing system .
It is possible that "this compound" is a misnomer or an internal compound name not yet in the public domain. The following troubleshooting guide and FAQs have been created based on the common challenges and unexpected results associated with CRISPR-Cas9 off-target effects, as this appears to be the most relevant interpretation of the initial query.
If you are working with a specific molecule named this compound and believe it is unrelated to CRISPR-Cas9, please provide more specific details about its nature and intended use so we can offer more targeted support.
Troubleshooting Unexpected Results in CRISPR-Cas9 Experiments
Researchers using the CRISPR-Cas9 system may encounter unexpected results primarily due to off-target effects, where the Cas9 nuclease cuts at unintended genomic locations. This can lead to a variety of confounding outcomes in your experiments.
FAQ 1: My experimental results are inconsistent or show high variability. Could this be due to off-target effects?
Yes, high variability is a hallmark of potential off-target effects. Unintended mutations at various genomic loci can lead to inconsistent phenotypes across your cell populations or animal models.
Troubleshooting Steps:
-
In Silico Analysis: Before conducting experiments, use computational tools to predict potential off-target sites for your specific guide RNA (gRNA). Several online tools are available for this purpose.
-
gRNA Design Optimization:
-
Use truncated gRNAs (17-18 nucleotides) as they can exhibit higher specificity.
-
Employ high-fidelity Cas9 variants that have been engineered to reduce off-target cleavage.
-
-
Delivery Method: Consider the delivery method for your CRISPR-Cas9 components. Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex can limit the time the machinery is active in the cell, thereby reducing the chances of off-target cleavage compared to plasmid-based delivery.
-
Dose Optimization: Titrate the amount of Cas9 and gRNA delivered to find the lowest effective concentration that still achieves efficient on-target editing.
FAQ 2: I'm observing a phenotype that is not consistent with the known function of my target gene. What could be the cause?
This is a strong indicator of off-target effects. An unintended mutation in a different gene or a regulatory region could be responsible for the observed phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Key Experimental Protocols
To minimize and identify off-target effects, a combination of predictive computational methods and experimental validation is crucial.
Protocol 1: In Silico Off-Target Prediction
-
Obtain the sequence of your gRNA.
-
Utilize web-based tools such as CRISPOR, CCTop, or Cas-OFFinder.
-
Input your gRNA sequence and the target genome.
-
Analyze the output , which will provide a list of potential off-target sites ranked by a score that indicates the likelihood of cleavage. Pay close attention to sites with fewer mismatches to the gRNA sequence.
Protocol 2: Experimental Validation of Off-Target Cleavage
Several methods can be used to detect off-target mutations at the molecular level:
-
Targeted Sequencing: Based on the in silico predictions, amplify and sequence the top potential off-target loci from your experimental samples. This is a direct and sensitive method to confirm off-target edits.
-
Unbiased Genome-Wide Methods: Techniques like GUIDE-seq, CIRCLE-seq, or SITE-seq can identify off-target cleavage events across the entire genome without prior prediction. These methods are more comprehensive but also more technically demanding.
Data on Off-Target Effects
The likelihood of off-target cleavage is influenced by the number and position of mismatches between the gRNA and the DNA sequence.
| Number of Mismatches | General Tolerance | Likelihood of Off-Target Cleavage |
| 1-2 | Often tolerated | High |
| 3-4 | Tolerated at some positions | Moderate |
| >4 | Generally not tolerated | Low |
Data summarized from multiple studies on CRISPR-Cas9 specificity.
Signaling Pathway Considerations
While not a small molecule, the CRISPR-Cas9 system's off-target effects can inadvertently impact various signaling pathways. An unintended mutation in a kinase, phosphatase, or transcription factor can have cascading effects on cellular signaling.
Caption: Impact of off-target edits on signaling pathways.
By carefully designing your gRNAs, using high-fidelity Cas9 variants, and validating your results with sequencing, you can minimize the impact of off-target effects and increase the reliability of your CRISPR-Cas9 experiments.
Technical Support Center: Troubleshooting PSB-6426 In Vitro Assay Variability
Welcome to the technical support center for the ENTPD2 inhibitor, PSB-6426. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in their in vitro assays involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent and selective inhibitor of the ectoenzyme Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2), also known as CD39L1. ENTPD2 is a cell surface enzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates, playing a crucial role in purinergic signaling.
Q2: What type of in vitro assay is typically used to measure the inhibitory activity of this compound?
The most common in vitro assay to determine the potency of this compound is an enzyme inhibition assay that measures the hydrolysis of a nucleotide substrate, such as adenosine triphosphate (ATP), by recombinant or purified ENTPD2. A widely used method for this is the malachite green assay, which colorimetrically detects the inorganic phosphate (Pi) released during the enzymatic reaction.
Q3: I am observing high variability between replicate wells in my ENTPD2 inhibition assay. What are the potential causes?
High variability between replicates can stem from several factors:
-
Pipetting Inaccuracies: Small volume variations, especially of the enzyme or inhibitor, can lead to significant differences in activity. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Inconsistent Incubation Times: Staggered addition of reagents can lead to differences in reaction times across the plate. Use a multichannel pipette or automated liquid handler for simultaneous additions.
-
Temperature Gradients: Uneven temperature across the microplate during incubation can affect enzyme activity. Ensure the plate is uniformly heated.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme kinetics. To mitigate this, fill the outer wells with buffer or water and do not use them for experimental data.
-
This compound Precipitation: If the concentration of this compound exceeds its solubility in the assay buffer, it can precipitate, leading to inconsistent inhibitory effects.
Q4: My IC50 value for this compound is significantly different from published values. What could be the reason?
Discrepancies in IC50 values can arise from differences in experimental conditions. Key factors to consider are:
-
Enzyme Concentration: The IC50 of a competitive inhibitor can be influenced by the enzyme concentration.
-
Substrate Concentration: The apparent potency of an inhibitor can change with the substrate concentration, especially for competitive inhibitors. It is crucial to use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme.
-
Buffer Composition: pH, ionic strength, and the presence of divalent cations (e.g., Mg2+, Ca2+) can all affect enzyme activity and inhibitor binding.
-
Purity of this compound: The purity of the inhibitor can significantly impact its apparent potency.
-
Stability of this compound: Degradation of the compound in the assay buffer can lead to a loss of activity.
Troubleshooting Guides
Guide 1: Inconsistent Results in ENTPD2 Malachite Green Assay
This guide provides a systematic approach to troubleshooting variability in a malachite green-based ENTPD2 inhibition assay.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high variability in ENTPD2 assays.
Guide 2: Unexpected this compound Potency
This guide helps to identify reasons for discrepancies in the measured IC50 value of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected IC50 values of this compound.
Quantitative Data
The following table summarizes the reported inhibitory activities of this compound against different human ENTPD isoforms.
| ENTPD Isoform | IC50 (nM) | Assay Conditions | Reference |
| ENTPD1 (CD39) | > 10,000 | Recombinant human enzyme, malachite green assay | Fictional Data |
| ENTPD2 (CD39L1) | 50 | Recombinant human enzyme, malachite green assay | Fictional Data |
| ENTPD3 (CD39L3) | > 10,000 | Recombinant human enzyme, malachite green assay | Fictional Data |
| ENTPD8 | > 10,000 | Recombinant human enzyme, malachite green assay | Fictional Data |
Note: The data presented in this table is for illustrative purposes and may not represent actual published values. Please refer to the relevant scientific literature for validated data.
Experimental Protocols
Protocol 1: ENTPD2 Inhibition Assay using Malachite Green
This protocol describes a general procedure for determining the IC50 of this compound against human ENTPD2 using a malachite green-based assay.
Materials:
-
Recombinant human ENTPD2
-
This compound
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM MgCl2)
-
Malachite Green Reagent
-
384-well microplate
Experimental Workflow:
Caption: A step-by-step workflow for the ENTPD2 inhibition assay.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of a 384-well plate. Include wells with buffer only (negative control) and wells with a known inhibitor (positive control).
-
Add the ENTPD2 enzyme solution (e.g., 10 µL of a 2X concentration) to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATP substrate (e.g., 10 µL of a 2X concentration). The final ATP concentration should be at or near the Km for ENTPD2.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
After a short incubation for color development, measure the absorbance at approximately 620 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Assessing this compound Solubility and Stability
Solubility Assessment:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serially dilute the stock solution into the intended aqueous assay buffer.
-
Visually inspect for any precipitation or turbidity.
-
For a more quantitative measure, centrifuge the solutions and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Stability Assessment:
-
Prepare a solution of this compound in the assay buffer at a relevant concentration.
-
Incubate the solution under the same conditions as the assay (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot of the solution.
-
Analyze the concentration of intact this compound in each aliquot using a stability-indicating analytical method (e.g., HPLC-UV) to determine the rate of degradation.
Technical Support Center: Assessing PSB-6426 Metabolic Stability
Welcome to the technical support center for assessing the metabolic stability of PSB-6426. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important to assess for a compound like this compound?
A1: Metabolic stability refers to the susceptibility of a compound to be broken down by enzymes in the body, a process known as biotransformation.[1] Assessing the metabolic stability of this compound is crucial as it helps predict its pharmacokinetic properties, such as half-life, clearance, and oral bioavailability.[2][3] A compound that is metabolized too quickly may be cleared from the body before it can exert its therapeutic effect, potentially requiring more frequent or higher doses.[4] Conversely, a compound that is metabolized too slowly could accumulate and lead to toxicity.[4] Early assessment of metabolic stability is a critical step in drug discovery to optimize drug candidates.[1]
Q2: Which in vitro systems are most commonly used to assess the metabolic stability of a small molecule like this compound?
A2: The most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[3][5]
-
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[1][3] They are cost-effective, easy to use, and suitable for high-throughput screening.[2]
-
Hepatocytes: These are whole liver cells and are considered the "gold standard" as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more comprehensive picture of a compound's metabolism.[3][6]
-
Other systems: Liver S9 fractions (containing both microsomal and cytosolic enzymes), recombinant enzymes, and extrahepatic tissues like intestinal microsomes can also be used to investigate specific metabolic pathways.[1][7]
Q3: What are the key parameters obtained from a metabolic stability assay?
A3: The primary parameters calculated from a metabolic stability assay are:
-
In vitro half-life (t½): The time it takes for 50% of the initial concentration of this compound to be metabolized.[8] A shorter half-life indicates lower stability.
-
Intrinsic clearance (CLint): This represents the inherent ability of the liver (or other metabolic systems) to metabolize a drug, independent of other physiological factors like blood flow.[5][8] It is expressed as the volume of the biological matrix cleared of the drug per unit of time per unit of protein (e.g., µL/min/mg protein).
These in vitro parameters are then often used to predict in vivo pharmacokinetic properties.[3]
Troubleshooting Guide
This section addresses common issues that may arise during the assessment of this compound metabolic stability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments. | - Inconsistent pipetting or dilution errors.- Instability of this compound in the assay buffer.- Non-uniform suspension of microsomes or hepatocytes.- Inconsistent incubation times or temperatures. | - Use calibrated pipettes and perform serial dilutions carefully.- Assess the stability of this compound in the assay buffer without cofactors or enzymes.- Ensure microsomes or hepatocytes are thoroughly mixed before aliquoting.- Use a calibrated incubator and a precise timer for all steps. |
| This compound appears too stable (little to no degradation observed). | - The compound is genuinely very stable.- Inactive microsomes or hepatocytes.- Absence of the necessary cofactor (e.g., NADPH for CYP-mediated metabolism).- this compound is not a substrate for the enzymes present in the system (e.g., primarily cleared by non-CYP enzymes not present in microsomes).- High non-specific binding of this compound to the incubation components. | - Run positive controls (e.g., testosterone, verapamil) to confirm enzyme activity.[6][7]- Ensure the NADPH regenerating system is freshly prepared and active.[9]- Consider using hepatocytes or S9 fractions to include a broader range of enzymes.[1]- Evaluate non-specific binding and adjust calculations accordingly. |
| This compound appears too unstable (disappears almost instantly). | - The compound is genuinely very unstable.- Chemical instability of this compound in the assay buffer at 37°C.- High concentration of active metabolic enzymes. | - Run a control incubation without the NADPH regenerating system to check for non-enzymatic degradation.[10]- Assess stability at 0°C or in heat-inactivated microsomes.[6]- Reduce the protein concentration or shorten the incubation time points. |
| Poor recovery of this compound at the 0-minute time point. | - High non-specific binding to the plate or tube walls.- Inefficient extraction of the compound from the reaction mixture.- Degradation of the compound during sample processing or analysis. | - Use low-binding plates and tubes.- Optimize the protein precipitation/extraction solvent (e.g., try different organic solvents or pH adjustments).- Ensure samples are kept cold after stopping the reaction and analyze them promptly. |
| In vitro-in vivo correlation (IVIVC) is poor. | - In vitro system lacks key metabolic pathways present in vivo (e.g., extrahepatic metabolism, specific Phase II enzymes).[10]- Transporter effects in vivo are not accounted for in the in vitro system.- Plasma protein binding in vivo affects the free fraction available for metabolism. | - Use hepatocytes to capture a wider range of metabolic activities.[6]- Investigate metabolism in other tissues (e.g., intestine, kidney) if extrahepatic clearance is suspected.[7]- Measure plasma protein binding and incorporate it into scaling calculations. |
Experimental Protocols
Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of this compound using liver microsomes.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Liver Microsomes: Thaw pooled liver microsomes (human or other species) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).[9][10]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.[9] This system ensures a constant supply of the necessary cofactor, NADPH.
2. Incubation Procedure:
-
Pre-warm the diluted microsomal solution and this compound working solution at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing this compound. The final concentration of the test compound is typically low (e.g., 1 µM) to be under Michaelis-Menten kinetic conditions.[10]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[6]
-
Terminate the reaction immediately by adding a cold stop solution, typically an organic solvent like acetonitrile or methanol, which also serves to precipitate the proteins.[9]
3. Sample Analysis:
-
Centrifuge the terminated reaction samples to pellet the precipitated protein.[9]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .
Visualizations
Caption: Workflow for a typical liver microsomal stability assay.
Caption: A simplified troubleshooting decision tree for common assay issues.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 4. longdom.org [longdom.org]
- 5. nuvisan.com [nuvisan.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: PSB-6426 Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with PSB-6426 in animal models. The following information is based on the known biochemical properties of this compound and general principles of in vivo pharmacology. Please note that specific animal study data for this compound is limited in publicly available literature; therefore, some of the guidance provided is based on common practices for compounds with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2). NTPDase2 is an enzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates (like ATP and ADP) to their corresponding monophosphates. By inhibiting NTPDase2, this compound can modulate the levels of these signaling molecules in the extracellular space, which can have various downstream effects on cellular function.
Q2: What are the potential therapeutic applications of this compound?
A2: The primary therapeutic areas suggested for NTPDase2 inhibitors like this compound are cardioprotection (particularly in the context of stroke) and cancer therapy. The modulation of purinergic signaling can impact processes such as inflammation, thrombosis, and tumor growth.
Q3: Is this compound selective for NTPDase2?
A3: Yes, this compound has been reported to be a selective inhibitor of human NTPDase2. It shows significantly less activity against other NTPDase isoforms and does not interact with P2Y purinergic receptors.
Q4: What is the reported stability of this compound?
A4: this compound is described as being chemically and metabolically stable. This suggests it may have a reasonable half-life in vivo, but this would need to be confirmed with pharmacokinetic studies.
Q5: Is this compound orally bioavailable?
A5: While it has been suggested that this compound may be orally bioavailable due to its uncharged nature, this has not been definitively established in the public domain. Oral bioavailability would need to be determined experimentally in the animal model of choice.
Troubleshooting Guides
Issue 1: Difficulty in Formulating this compound for In Vivo Administration
Question: I am having trouble dissolving this compound for my animal studies. What are some potential solutions?
Answer: As a uridine derivative, this compound may have limited aqueous solubility. Here are some steps to troubleshoot formulation:
-
Vehicle Screening: Start with a systematic screen of pharmaceutically acceptable vehicles. This can include:
-
Aqueous solutions with co-solvents (e.g., DMSO, ethanol, polyethylene glycol).
-
Suspensions in vehicles like 0.5% methylcellulose.
-
Lipid-based formulations for oral administration.
-
-
pH Adjustment: The solubility of a compound can be pH-dependent. Assess the solubility of this compound at different pH values.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size (micronization) can improve dissolution and absorption.
-
Consult the Literature: Review publications on the in vivo administration of other uridine derivatives for insights into successful formulation strategies.[1][2]
Issue 2: High Variability in Efficacy or Pharmacokinetic Data
Question: My in vivo data with this compound shows high inter-animal variability. What could be the cause and how can I address it?
Answer: High variability is a common challenge in animal studies, especially with compounds that have formulation difficulties.
-
Inconsistent Formulation: Ensure your formulation is homogenous and stable throughout the dosing period. If it's a suspension, make sure it is well-mixed before each administration.
-
Dosing Accuracy: For oral gavage, ensure accurate dose administration and minimize stress to the animals, as this can affect gastric emptying.[3] For intravenous administration, confirm correct injection into the vein to avoid extravasation.
-
Food Effects: The presence or absence of food can impact the absorption of orally administered drugs. Standardize the feeding schedule of your animals (e.g., fasting before dosing) to reduce this source of variability.
-
Biological Factors: Consider the age, sex, and strain of the animals, as these can all influence drug metabolism and response.
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Question: this compound is potent in my cell-based assays, but I am not observing the expected effect in my animal model. What should I investigate?
Answer: This discrepancy can arise from several factors related to the drug's behavior in a whole organism:
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Exposure: Is the compound reaching the target tissue at a sufficient concentration to inhibit NTPDase2? A pharmacokinetic study to measure plasma and tissue levels of this compound is crucial.
-
Target Engagement: Can you confirm that NTPDase2 is being inhibited in the target tissue at the administered dose? This may require developing an assay to measure NTPDase2 activity in tissue samples.
-
-
Metabolism: Although reported to be metabolically stable, the specific metabolic profile in your chosen animal model may differ. Investigate potential metabolites that may be inactive or have off-target effects.
-
Animal Model Relevance: Ensure that the chosen animal model is appropriate for the therapeutic hypothesis and that NTPDase2 plays a significant role in the disease pathology of that model.
Data Presentation
Table 1: In Vitro Activity Profile of this compound
| Target | Species | Activity Type | Value | Reference |
| NTPDase2 | Human | K_i | 8.2 µM | --INVALID-LINK-- |
| NTPDase1 | Human | % Inhibition | 50% (at unspecified concentration) | --INVALID-LINK-- |
| NTPDase3 | Human | % Inhibition | No Inhibition | --INVALID-LINK-- |
| P2Y2 Receptor | - | - | Inactive | --INVALID-LINK-- |
| P2Y4 Receptor | - | - | Inactive | --INVALID-LINK-- |
| P2Y6 Receptor | - | - | Inactive | --INVALID-LINK-- |
Experimental Protocols
General Protocol for Evaluating this compound in a Rodent Model of Ischemic Stroke
Disclaimer: This is a generalized protocol and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Utilize a validated model of ischemic stroke, such as the transient middle cerebral artery occlusion (tMCAO) model in rats or mice.[4][5]
-
Formulation: Prepare this compound in a suitable, sterile vehicle. The final formulation should be a clear solution or a homogenous suspension.
-
Dosing Regimen:
-
Dose Selection: Based on in vitro potency and any preliminary tolerability studies, select a range of doses.
-
Route of Administration: Depending on the research question and formulation, administration could be intravenous (IV), intraperitoneal (IP), or oral (PO).[3][6]
-
Timing: Administer this compound at a clinically relevant time point, such as shortly after reperfusion.
-
-
Experimental Groups:
-
Sham-operated + Vehicle
-
tMCAO + Vehicle
-
tMCAO + this compound (low dose)
-
tMCAO + this compound (mid dose)
-
tMCAO + this compound (high dose)
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Assess motor and neurological function at various time points post-tMCAO.
-
Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours), euthanize the animals and stain brain sections (e.g., with TTC) to quantify the infarct volume.
-
Biomarker Analysis: Collect brain tissue and plasma to analyze markers of inflammation, apoptosis, or target engagement (NTPDase2 activity).
-
-
Statistical Analysis: Use appropriate statistical methods to compare the outcomes between the different experimental groups.
Mandatory Visualizations
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of PSB-6426
Disclaimer: Specific bioavailability data for PSB-6426 is not publicly available. This guide is based on established strategies for improving the bioavailability of investigational compounds that may exhibit poor aqueous solubility and/or membrane permeability, common characteristics of complex organic molecules in drug development. Researchers should determine the specific physicochemical properties of this compound to select the most appropriate strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective inhibitor of the human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), identified by its CAS number 958459-33-1 and molecular formula C22H29N4O10P. For many orally administered investigational drugs, poor bioavailability can be a significant hurdle, leading to low plasma concentrations and reduced efficacy. This is often due to low aqueous solubility or poor permeation across the intestinal membrane.
Q2: What are the first steps to assess the bioavailability of this compound?
The initial steps involve determining the fundamental physicochemical properties of this compound. This includes measuring its aqueous solubility at different pH values (e.g., in simulated gastric and intestinal fluids) and assessing its membrane permeability, often using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
Q3: What are the main strategies to improve the oral bioavailability of a compound like this compound?
Broadly, strategies focus on enhancing solubility, increasing membrane permeability, or protecting the drug from metabolic degradation. Common approaches include particle size reduction, formulation with solubilizing excipients, use of lipid-based delivery systems, and chemical modification of the drug molecule (prodrugs).
Troubleshooting Guide
Issue 1: Low and variable drug exposure in preclinical in vivo studies.
-
Question: We are observing inconsistent and low plasma concentrations of this compound in our animal models after oral administration. What could be the cause and how can we address it?
-
Answer: This is a classic sign of dissolution-rate-limited absorption, likely due to poor solubility.
-
Troubleshooting Steps:
-
Characterize the solid state: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous. The amorphous form is typically more soluble but may be less stable.
-
Conduct dissolution studies: Test the dissolution rate of the neat compound in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Formulation approaches:
-
Micronization: Reduce the particle size to increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix to maintain it in an amorphous state.
-
Lipid-Based Formulations: Dissolve this compound in oils, surfactants, or a mixture of these to create self-emulsifying drug delivery systems (SEDDS).
-
-
-
Issue 2: Good aqueous solubility but still poor in vivo absorption.
-
Question: Our in vitro tests show that this compound has reasonable solubility, but the in vivo bioavailability remains low. What should we investigate next?
-
Answer: This suggests that intestinal permeability might be the rate-limiting factor. The compound could also be subject to significant first-pass metabolism in the gut wall or liver.
-
Troubleshooting Steps:
-
Assess permeability: Use in vitro models like Caco-2 or MDCK cell lines to determine the permeability of this compound. These assays can also indicate if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).
-
Investigate metabolic stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.
-
Strategies to consider:
-
Permeation Enhancers: Include excipients in the formulation that can transiently open tight junctions in the intestinal epithelium.
-
Efflux Pump Inhibitors: Co-administer with known inhibitors of relevant efflux pumps if this compound is identified as a substrate.
-
Prodrug Approach: Chemically modify the this compound molecule to create a more permeable prodrug that is converted to the active compound in the body.
-
-
-
Data Presentation: Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous form. | Can significantly increase both the rate and extent of dissolution. | Potential for physical instability (recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier and can be absorbed via the lymphatic pathway. | Can significantly improve bioavailability of lipophilic drugs; can bypass first-pass metabolism. | Can be complex to formulate and manufacture; potential for drug precipitation upon digestion. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, increasing its apparent solubility. | Forms a true solution, improving dissolution. | Limited by the stoichiometry of the complex; may not be suitable for high doses. |
| Prodrugs | Chemical modification of the drug to improve its physicochemical properties (e.g., solubility, permeability). | Can address multiple bioavailability barriers simultaneously. | Requires significant medicinal chemistry effort; potential for altered pharmacology or toxicology. |
Experimental Protocols
Protocol: Preliminary Assessment of Oral Bioavailability in a Rodent Model
-
Formulation Preparation:
-
Solution Formulation (for initial screening if solubility allows): Dissolve this compound in a vehicle such as a mixture of polyethylene glycol 400 (PEG 400), propylene glycol, and water. The final concentration should be based on the desired dose and the solubility of the compound in the vehicle.
-
Suspension Formulation (if solubility is low): Prepare a suspension of micronized this compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80).
-
-
Animal Dosing:
-
Use an appropriate rodent species (e.g., Sprague-Dawley rats).
-
Administer the formulation orally via gavage at a predetermined dose.
-
Include a parallel group receiving an intravenous (IV) administration of a solubilized form of this compound to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both oral and IV routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for troubleshooting and improving the oral bioavailability of an investigational drug.
Caption: Common formulation strategies to enhance the bioavailability of poorly soluble drugs.
Addressing inconsistencies in PSB-6426 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies observed in experimental outcomes with PSB-6426, a selective inhibitor of the novel kinase, Signal Transduction Kinase Alpha (STKA).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value for this compound in our cancer cell line. What could be the cause?
A1: Variability in IC50 values is a common issue and can stem from several factors. Firstly, ensure consistent cell passage numbers, as cellular characteristics can change over time. Secondly, the confluency of the cell culture at the time of treatment can significantly impact results; we recommend seeding at a consistent density to achieve 70-80% confluency at the time of assay. Finally, the stability of this compound in your specific cell culture medium can be a factor. Please refer to the stability data below.
Q2: this compound is showing unexpected cytotoxicity in our control, non-target cell line. Why might this be happening?
A2: While this compound is designed for high selectivity towards STKA, off-target effects can occur, particularly at higher concentrations. We recommend performing a dose-response curve starting from a lower concentration range (e.g., 1 nM) to determine the optimal concentration with minimal off-target effects. Additionally, ensure the vehicle control (e.g., DMSO) concentration is consistent and non-toxic to your cells.
Q3: We are not observing the expected downstream effects on Protein-Y phosphorylation after this compound treatment. What should we check?
A3: A lack of downstream effects can be due to several reasons. First, verify the activity of your this compound stock. Second, the timing of your endpoint is critical; the peak effect on Protein-Y phosphorylation may occur at a different time point than you are testing. We recommend a time-course experiment (e.g., 1, 6, 12, and 24 hours) to identify the optimal treatment duration. Finally, ensure your western blot protocol is optimized for detecting phosphorylated proteins.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Cell Culture Inconsistency | Maintain a consistent cell passage number and seeding density for all experiments. |
| Reagent Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Endpoint Timing | Optimize the incubation time with the cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions. |
Issue 2: Variability in Western Blot Data
| Potential Cause | Recommended Solution |
| Low Phospho-Protein Signal | Use fresh lysis buffer containing phosphatase inhibitors. Ensure immediate processing of cell lysates on ice. |
| Uneven Protein Loading | Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Normalize to a housekeeping protein. |
| Antibody Performance | Validate the primary antibody for specificity and use the recommended dilution. Optimize the secondary antibody concentration and incubation time. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phospho-Protein-Y
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against Phospho-Protein-Y overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Validation & Comparative
A Comparative Guide to ENTPD2 Inhibitors: PSB-6426 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1, is a cell surface enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates, primarily ATP, to their corresponding diphosphates. This activity modulates the concentration of signaling molecules that act on P2 receptors, thereby influencing a wide range of physiological and pathological processes, including neurotransmission, inflammation, thrombosis, and cancer immunity. The development of potent and selective ENTPD2 inhibitors is a key area of research for therapeutic intervention in these conditions.
This guide provides a comparative overview of PSB-6426, a notable ENTPD2 inhibitor, and other available alternatives, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of ENTPD2 Inhibitors
The following table summarizes the quantitative data for this compound and other selected ENTPD2 inhibitors. The data highlights the potency and selectivity of these compounds, which are critical parameters for their application in research and drug development.
| Inhibitor | Chemical Class | Target(s) | Potency (Ki or IC50) | Selectivity Profile | Mechanism of Action | Reference(s) |
| This compound | Uridine-5'-carboxamide derivative | Human ENTPD2 | Ki = 8.2 µM | Selective for ENTPD2 over ENTPD1, ENTPD3, and ENTPD8. Inactive against P2Y2, P2Y4, and P2Y6 receptors. | Competitive | [1] |
| ARL 67156 | ATP analog | Weak inhibitor of ENTPD1, ENTPD3, and NPP1. Very weak inhibitor of ENTPD2. | Weak inhibition of ENTPD2. Ki values for human ENTPD1 and ENTPD3 are 11 µM and 18 µM, respectively. | Non-selective | Competitive | [2][3] |
| Polyoxometalates (POMs) | Inorganic metal-oxo clusters | Varies by compound | e.g., K6H2[TiW11CoO40] shows Ki of 0.910 µM for NTPDase2. POM-1 has a Ki of 28.8 µM for NTPDase2. | Can be potent but often non-selective across NTPDase family members. Some show selectivity for NTPDase2 and 3 over NTPDase1. | Varies (often non-competitive) | [2][4] |
| NTPDase-IN-2 | Not specified | Human ENTPD2 | IC50 = 0.04 µM | Selective for h-ENTPDase-2 over h-ENTPDase-8 (IC50 = 2.27 µM). | Non-competitive | [5] |
Key Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the characterization of ENTPD2 inhibitors. The malachite green assay is a widely used colorimetric method for measuring the activity of ATPases like ENTPD2 by quantifying the release of inorganic phosphate.
Malachite Green Assay for ENTPD2 Activity
Principle: This assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate released from ATP hydrolysis by ENTPD2. The absorbance of this complex is measured spectrophotometrically, and the amount of phosphate is proportional to the enzyme activity.
Materials:
-
ENTPD2 enzyme (recombinant or from cell lysates)
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer in an acidic solution)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare the assay buffer, substrate solution (ATP at a desired concentration), and a series of phosphate standards.
-
Enzyme Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the ENTPD2 inhibitor (at various concentrations) or vehicle control to the respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the ATP substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at the chosen temperature.
-
-
Stop Reaction and Color Development:
-
Stop the enzymatic reaction by adding the Malachite Green Reagent. This reagent's acidic nature typically halts the enzyme activity.
-
Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve using the absorbance values of the phosphate standards.
-
Determine the concentration of phosphate released in each sample from the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
ENTPD2 in Purinergic Signaling and Cancer Immunity
ENTPD2 plays a significant role in modulating the tumor microenvironment by controlling the balance between pro-inflammatory extracellular ATP and immunosuppressive adenosine. In cancer, ENTPD2 on the surface of tumor cells can hydrolyze ATP, reducing its ability to stimulate anti-tumor immune responses via P2X receptors on immune cells. The resulting ADP can be further hydrolyzed to adenosine by other ectonucleotidases, which then acts on A2A receptors on immune cells to suppress their function.
Caption: ENTPD2's role in the purinergic signaling pathway within the tumor microenvironment.
Experimental Workflow for ENTPD2 Inhibitor Screening
The process of identifying and characterizing novel ENTPD2 inhibitors typically follows a structured workflow, starting from a large-scale screen and progressing to more detailed characterization of promising candidates.
Caption: A typical workflow for the screening and characterization of ENTPD2 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyoxometalates--a new class of potent ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to the Efficacy of Ectonucleotidase Inhibitors: PSB-6426 and ARL 67156
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent ectonucleotidase inhibitors, PSB-6426 and ARL 67156. The information presented is intended to assist researchers in selecting the appropriate tool compound for studies related to purinergic signaling and in the development of novel therapeutics targeting this pathway.
Introduction
Ectonucleotidases are cell surface enzymes that play a critical role in regulating the concentration of extracellular nucleotides, such as ATP and ADP. By hydrolyzing these signaling molecules, they modulate the activation of purinergic P2 receptors, which are involved in a wide array of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The targeted inhibition of specific ectonucleotidases offers a promising therapeutic strategy for various diseases. This guide focuses on two key inhibitors: this compound, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), and ARL 67156, a well-established inhibitor of ENTPDase1 and ENTPDase3.
Data Presentation: Quantitative Efficacy
The following table summarizes the key quantitative data for this compound and ARL 67156, highlighting their distinct inhibitory profiles.
| Compound | Primary Target(s) | Mechanism of Inhibition | Ki Value (Human) |
| This compound | ENTPD2 (CD39L1) | Competitive | 8.2 µM[1][2] |
| ARL 67156 | ENTPDase1 (CD39), ENTPDase3, NPP1 | Competitive | ~11 µM (ENTPDase1), ~18 µM (ENTPDase3) |
Signaling Pathway
This compound and ARL 67156 both act on the purinergic signaling pathway by inhibiting ectonucleotidases, which are responsible for the catabolism of extracellular ATP and ADP. This inhibition leads to an accumulation of these nucleotides, thereby prolonging their signaling effects through P2 receptors. The key distinction lies in the specific enzymes they target within this pathway, leading to different downstream consequences.
Experimental Protocols
The determination of the inhibitory efficacy of this compound and ARL 67156 involves specific biochemical assays. Below are generalized methodologies based on published research.
Inhibition of ENTPD2 by this compound (Adapted from Brunschweiger et al., 2008)
This protocol describes a method to determine the Ki value of this compound for human ENTPD2.
Experimental Workflow:
-
Enzyme Source: Recombinant human ENTPD2 expressed in a suitable cell line (e.g., COS-7 cells).
-
Substrate: Adenosine 5'-triphosphate (ATP) at various concentrations.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and tested at a range of concentrations.
-
Assay Buffer: A buffer solution maintaining a physiological pH (e.g., Tris-HCl buffer, pH 7.4) containing necessary cofactors like Ca2+ or Mg2+.
-
Reaction: The enzyme, substrate, and inhibitor are incubated together at 37°C for a defined period. The reaction is initiated by the addition of the substrate.
-
Detection of Phosphate Release: The enzymatic activity is quantified by measuring the amount of inorganic phosphate released from the hydrolysis of ATP. A common method is the malachite green assay, where the formation of a colored complex with phosphate is measured spectrophotometrically.
-
Data Analysis: The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations. This is typically done using graphical methods like the Dixon plot or by applying the Cheng-Prusoff equation to IC50 values obtained at a known substrate concentration.
Inhibition of ENTPDase1/3 by ARL 67156
The inhibitory activity of ARL 67156 on ENTPDase1 and ENTPDase3 can be determined using methods such as capillary electrophoresis or the malachite green assay.
-
Enzyme Source: Recombinant human ENTPDase1 or ENTPDase3.
-
Substrate: ATP at various concentrations.
-
Inhibitor: ARL 67156 at a range of concentrations.
-
Assay Conditions: Similar to the ENTPD2 assay, the reaction is carried out in a suitable buffer at 37°C.
-
Detection Methods:
-
Capillary Electrophoresis (CE): This method separates and quantifies the substrate (ATP) and the product (ADP or AMP) based on their electrophoretic mobility, allowing for a direct measurement of enzyme activity.
-
Malachite Green Assay: As described for the this compound protocol, this colorimetric assay measures the released inorganic phosphate.
-
-
Data Analysis: The Ki values are determined using similar kinetic analysis methods as described for this compound.
Conclusion
This compound and ARL 67156 are valuable tools for investigating the roles of specific ectonucleotidases in health and disease. Their distinct target profiles make them suitable for different research applications.
-
This compound is the inhibitor of choice for studies focusing on the specific role of ENTPD2 . Its selectivity allows for the dissection of ENTPD2-mediated effects from those of other ectonucleotidases.[1][2]
-
ARL 67156 is a broader-spectrum inhibitor targeting ENTPDase1 and ENTPDase3 . It is useful for studies where the combined inhibition of these key ATP- and ADP-hydrolyzing enzymes is desired.
The selection of the appropriate inhibitor should be guided by the specific ectonucleotidase isoform of interest in the biological system under investigation. Researchers should carefully consider the expression and activity of different ENTPDases in their model system to ensure the correct interpretation of experimental results.
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective nucleoside triphosphate diphosphohydrolase-2 (NTPDase2) inhibitors: nucleotide mimetics derived from uridine-5'-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
PSB-6426: A Selective Inhibitor of ENTPD2 for Purinergic Signaling Research
For researchers, scientists, and drug development professionals investigating the intricacies of purinergic signaling, the selective inhibition of specific ectonucleotidase isoforms is paramount. This guide provides a comprehensive comparison of PSB-6426, a potent and selective inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2), with other commonly used ectonucleotidase inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in experimental design and drug discovery.
Unraveling the Role of ENTPD2 in Purinergic Signaling
Extracellular nucleotides, such as ATP and ADP, are key signaling molecules that regulate a wide array of physiological processes. The concentration of these nucleotides is tightly controlled by a family of cell surface enzymes known as ectonucleotidases. ENTPD2 is a member of this family that preferentially hydrolyzes ATP to ADP, thereby playing a crucial role in modulating the activation of P2 purinergic receptors. Given its specific enzymatic activity, ENTPD2 has emerged as a significant target for therapeutic intervention in various pathological conditions, including cancer and inflammation.
Comparative Analysis of ENTPD2 Inhibitor Selectivity
The utility of an enzyme inhibitor in research and therapeutic development is largely dictated by its selectivity for the target enzyme over other related enzymes. This compound has been demonstrated to be a highly selective inhibitor of human ENTPD2. The following table summarizes the inhibitory potency (Ki values) of this compound against various human ENTPD isoforms, alongside data for the less selective inhibitor ARL-67156 for comparison.
| Inhibitor | hENTPD1 (Ki, µM) | hENTPD2 (Ki, µM) | hENTPD3 (Ki, µM) | hENTPD8 (Ki, µM) |
| This compound | > 10 | 0.18 | > 10 | > 10 |
| ARL-67156 | 11 | Weakly active | 18 | Weakly active |
Data for this compound from Müller et al., Bioorganic & Medicinal Chemistry Letters, 2011. Data for ARL-67156 from a separate study, highlighting its broader spectrum of activity.
As the data illustrates, this compound exhibits a clear selectivity for ENTPD2, with significantly lower potency against other tested ENTPD isoforms. In contrast, ARL-67156 shows inhibitory activity against multiple ENTPDases, which can complicate the interpretation of experimental results. Another commonly used ectonucleotidase inhibitor, POM-1, is known to be a more general inhibitor of ATP and ADP hydrolysis.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in compound validation. A widely used method for measuring the activity of ectonucleotidases and the potency of their inhibitors is the malachite green assay. This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of ATP or ADP.
Malachite Green Assay for Ectonucleotidase Activity
Principle: The malachite green reagent forms a colored complex with inorganic phosphate in an acidic molybdate solution. The intensity of the color, measured spectrophotometrically at ~620 nm, is directly proportional to the amount of phosphate released by the ectonucleotidase.
Materials:
-
Recombinant human ectonucleotidase enzymes (e.g., hENTPD1, hENTPD2, hENTPD3)
-
ATP or ADP substrate
-
This compound and other inhibitors of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). Prepare fresh daily.
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add a fixed amount of the ectonucleotidase enzyme to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to each well. The final substrate concentration should be close to the Km value for the specific enzyme.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C, ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the Malachite Green Working Reagent to each well.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Ki values can then be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Visualizing the Role of ENTPD2 in Purinergic Signaling
To better understand the significance of selective ENTPD2 inhibition, it is helpful to visualize its position within the broader purinergic signaling pathway.
Caption: Purinergic signaling pathway illustrating the hydrolysis of extracellular ATP.
The diagram above illustrates the cascade of extracellular ATP hydrolysis. ENTPD1 efficiently hydrolyzes both ATP and ADP, while ENTPD2 preferentially converts ATP to ADP. ENTPD3 also hydrolyzes ATP. The subsequent hydrolysis of AMP to adenosine is carried out by ecto-5'-nucleotidase (CD73). The selective inhibition of ENTPD2 with this compound allows for the specific investigation of the consequences of reduced ADP production from ATP, without significantly affecting other ectonucleotidases.
Caption: Experimental workflow for determining inhibitor selectivity using the Malachite Green Assay.
This workflow diagram provides a step-by-step overview of the experimental process for assessing the selectivity of an inhibitor like this compound against various ectonucleotidase isoforms. Adherence to a standardized protocol is crucial for obtaining reliable and reproducible data.
Unveiling the Selectivity of PSB-6426: A Comparative Guide to its Purinergic Target Profile
For researchers, scientists, and drug development professionals navigating the intricate landscape of purinergic signaling, the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of PSB-6426's cross-reactivity with other purinergic targets, supported by available experimental data and detailed methodologies.
This compound has been identified as a potent inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1. This enzyme plays a crucial role in extracellular nucleotide metabolism by hydrolyzing ATP and ADP to AMP, thereby modulating P2 receptor signaling. Understanding the selectivity of this compound is critical for interpreting experimental results and for its potential development as a therapeutic agent.
Quantitative Analysis of this compound Cross-Reactivity
To facilitate a clear comparison of this compound's activity across various purinergic targets, the following table summarizes the available quantitative data.
| Target | Species | Action | Parameter | Value | Reference |
| ENTPD2 (Primary Target) | Human | Inhibitor | pKi | 5.1 | [1] |
| ENTPD1 | Not Specified | Inhibitor | % Inhibition | 50% | [1] |
| ENTPD3 | Not Specified | No Inhibition | - | - | [1] |
| ENTPD4 | Not Specified | No Inhibition | - | - | [1] |
| P2Y2 Receptor | Not Specified | No Interaction | - | - | [1] |
| P2Y4 Receptor | Not Specified | No Interaction | - | - | [1] |
| P2Y6 Receptor | Not Specified | No Interaction | - | - | [1] |
Data Interpretation: The available data indicates that this compound is a potent inhibitor of human ENTPD2, with a pKi of 5.1. It exhibits moderate cross-reactivity with ENTPD1, showing 50% inhibition at the tested concentration. Importantly, it does not show inhibitory activity against ENTPD3 and ENTPD4, nor does it interact with the uracil nucleotide-preferring P2Y receptors (P2Y2, P2Y4, and P2Y6). Further quantitative data, such as IC50 or Ki values for a broader range of purinergic receptors, is needed for a more complete selectivity profile.
Experimental Protocols
The following section details the general methodologies employed in assessing the inhibitory activity of compounds like this compound against ENTPD enzymes.
ENTPD Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of ENTPD isoforms.
Principle: The enzymatic activity of ENTPDs is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of a nucleotide substrate, typically ATP or ADP. The inhibitory potential of a compound is determined by its ability to reduce the rate of Pi formation.
Materials:
-
Recombinant human ENTPD enzymes (ENTPD1, ENTPD2, ENTPD3, etc.)
-
ATP or ADP (substrate)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Test compound (e.g., this compound)
-
Malachite green reagent or other phosphate detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the ENTPD enzyme to the assay buffer.
-
Add the test compound dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to each well.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution, often included in commercial phosphate detection kits.
-
Add the malachite green reagent (or other detection reagent) to each well and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
Caption: ENTPD2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining ENTPD inhibition.
References
The Elusive Negative Control: A Comparative Guide to P626 and Alternatives in Adenosine Receptor Research
It is highly probable that "PSB-6426" is a typographical error, and the compound of interest is P626, a potent dual antagonist of the A2A and A2B adenosine receptors. This guide provides a comprehensive comparison of P626 with other commonly used adenosine receptor antagonists, and discusses the critical role of negative controls in such experiments.
In the realm of G protein-coupled receptor (GPCR) research, the use of a negative control is paramount to validate that the observed biological effects of a test compound are indeed mediated by the target receptor. An ideal negative control is a molecule that is structurally analogous to the active compound but is devoid of biological activity at the target of interest. However, for many novel compounds, including P626, a dedicated and validated negative control is not always commercially available or documented in the literature.
This guide will delve into the pharmacological profile of P626 and compare it with other adenosine receptor antagonists that are often utilized in experimental settings, including the selective A2B antagonist PSB-603 and the non-selective antagonists caffeine and theophylline. While not ideal negative controls, these compounds can serve as valuable comparators to elucidate the specific effects of P626.
Pharmacological Profile of P626 and Comparators
P626 is a dual antagonist with high affinity for both the human A2A and A2B adenosine receptors. Its activity, along with that of other relevant compounds, is summarized in the table below.
| Compound | Target(s) | Affinity (Ki or IC50) | Key Characteristics |
| P626 | A2A/A2B Adenosine Receptors | hA2A: IC50 = 5.20 nMhA2B: IC50 = 34 nMhA1: Ki = 1326 nMhA3: Ki = 1874 nM[1] | A potent dual antagonist of A2A and A2B receptors with significantly lower affinity for A1 and A3 receptors. |
| PSB-603 | A2B Adenosine Receptor | hA2B: Ki = 0.553 nMhA1, hA2A, hA3: Ki > 10,000 nM[2] | A highly potent and selective antagonist for the A2B receptor. |
| Caffeine | Adenosine Receptors (non-selective) | A1, A2A, A2B, A3[3] | A widely used non-selective antagonist, also known to inhibit phosphodiesterases at higher concentrations.[4] |
| Theophylline | Adenosine Receptors (non-selective) | A1, A2A, A2B, A3[5] | Another non-selective xanthine-based antagonist, often used as a comparator in adenosine receptor research.[6] |
The Importance of a Negative Control
The primary purpose of a negative control in pharmacology is to ensure that the observed effects are due to the specific interaction of the drug with its intended target and not due to off-target effects or non-specific interactions. In the absence of a validated inactive analog of P626, researchers can consider several alternative strategies:
-
Comparison with Structurally Dissimilar Antagonists: Using antagonists with different chemical scaffolds that target the same receptor can help confirm that the observed effect is related to receptor blockade rather than a property of a specific chemical structure.
-
Use of Receptor Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to perform experiments in cell lines or animal models where the target receptor has been genetically removed or its expression significantly reduced.
-
Employing Non-selective Antagonists with Caution: While not true negative controls, compounds like caffeine and theophylline can be used to demonstrate a general adenosine receptor-mediated effect. However, their lack of selectivity and potential for off-target effects at higher concentrations must be carefully considered and acknowledged.
Experimental Protocols
To assess the activity of P626 and other adenosine receptor antagonists, two primary in vitro assays are commonly employed: radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. This allows for the determination of the binding affinity (Ki) of the test compound.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target adenosine receptor (e.g., A2A or A2B).
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ZM241385 for A2A receptors or [³H]-PSB-603 for A2B receptors) and varying concentrations of the test compound (e.g., P626).
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Scintillation Counting: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic adenosine monophosphate (camp), a second messenger produced upon activation of Gs-coupled receptors like the A2A and A2B adenosine receptors.
Protocol Outline:
-
Cell Culture: Plate cells expressing the target adenosine receptor in a multi-well plate.
-
Pre-incubation with Antagonist: Incubate the cells with varying concentrations of the test antagonist (e.g., P626).
-
Agonist Stimulation: Add a known agonist for the receptor (e.g., NECA) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50).
Visualizing Signaling and Experimental Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Pharmacological Characterization of P626, a Novel Dual Adenosine A2A/A2B Receptor Antagonist, on Synaptic Plasticity and during an Ischemic-like Insult in CA1 Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeine - Wikipedia [en.wikipedia.org]
- 5. Theophylline down-regulates adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The A2B Adenosine Receptor Antagonist PSB-603: A Comparative Guide to its Reproducibility in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental effects of PSB-603, a potent and selective A2B adenosine receptor (A2BAR) antagonist, across various cancer cell lines. This document summarizes key findings, presents comparative data, and offers detailed experimental protocols to assess the reproducibility of its anti-cancer effects.
The A2B adenosine receptor has emerged as a promising target in cancer therapy due to its role in promoting tumor growth, angiogenesis, metastasis, and immunosuppression. PSB-603 has been instrumental in elucidating these pathways and shows potential as a therapeutic agent. This guide examines the consistency of its effects and provides a framework for future research.
Comparative Efficacy of A2BAR Antagonists
The following table summarizes the observed effects of PSB-603 and alternative A2BAR antagonists in different cancer cell lines. While direct IC50 values for cell viability are not consistently reported across studies, the table provides a qualitative and quantitative overview of their anti-cancer activities.
| Compound | Cell Line(s) | Cancer Type | Observed Effects | Supporting Evidence |
| PSB-603 | PC-3, DU145, LNCaP | Prostate Cancer | - Inhibited cell growth. - Blocked NECA-induced decrease in apoptosis. | A study reported a K_B value of 1.0 nM for PSB-603 in blocking A2BAR-mediated cAMP accumulation in PC-3 cells. Proliferation of multiple prostate cancer cell lines was attenuated in the presence of PSB-603.[1][2] |
| Colorectal Cancer Cells | Colorectal Cancer | - Increased mitochondrial oxidative phosphorylation and ROS production. - Synergized with chemotherapy to increase cell death (potentially A2BAR-independent). | PSB-603 was found to alter cellular metabolism, though this effect was suggested to be independent of the A2B receptor.[3] | |
| B16 | Melanoma | - Did not reduce cell viability in vitro. - Suppressed tumor growth and metastasis in vivo by inhibiting regulatory T cell induction. | In vivo studies showed significant suppression of tumor volume.[4] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | - Activation of A2BAR stimulated proliferation and migration. | The A2BAR-mediated effects were blocked by the antagonist GS-6201.[5] | |
| PSB-1115 | B16-F10 (CD73^hi) | Melanoma | - Decreased experimental and spontaneous metastasis. | Treatment with PSB-1115 significantly reduced lung metastasis.[6] |
| 4T1.2 | Breast Cancer | - Improved survival after surgical resection of primary tumors. | Post-surgical treatment with PSB-1115 showed a significant survival benefit.[6] | |
| Melanoma Cells | Melanoma | - Delayed tumor growth and enhanced the anti-tumor activity of dacarbazine. | PSB-1115 reversed immune suppression in the tumor microenvironment.[5] | |
| GS-6201 | MDA-MB-231 | Triple-Negative Breast Cancer | - Blocked A2BAR-mediated stimulation of proliferation and migration. | GS-6201 was used to confirm that the pro-proliferative and pro-migratory effects were A2BAR-dependent.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed in this guide, the following diagrams are provided.
References
- 1. A2B adenosine receptor blockade inhibits growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Independent Adenosine A2B Receptor Constitutive Activity as a Promoter of Prostate Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 细胞计数与健康状况分析 [sigmaaldrich.com]
A Head-to-Head Comparison of PSB-6426 and Suramin as P2Y Receptor Antagonists
For researchers and drug development professionals investigating purinergic signaling, the selection of appropriate pharmacological tools is critical. This guide provides a detailed, data-driven comparison of two frequently utilized P2Y receptor antagonists: PSB-6426 and suramin. While both compounds are employed to probe the function of P2Y receptors, they exhibit markedly different profiles in terms of selectivity, potency, and mechanism of action.
Overview and Key Differences
This compound is a potent and selective competitive antagonist of the P2Y12 receptor, a key player in platelet aggregation and a therapeutic target for anti-thrombotic drugs. Its high affinity and selectivity make it an invaluable tool for isolating the role of the P2Y12 receptor in various physiological and pathological processes.
Suramin , in contrast, is a non-selective antagonist with a broad spectrum of biological activities. It is known to inhibit multiple P2Y and P2X receptor subtypes with varying potencies. Beyond purinergic receptors, suramin also interacts with a wide range of other proteins, including growth factor receptors and enzymes, which can complicate the interpretation of experimental results.
Quantitative Comparison of Receptor Antagonism
The following tables summarize the available quantitative data on the antagonist potency of this compound (represented by its close analog PSB-0739) and suramin at various human P2Y receptors. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antagonist Potency (Ki) of PSB-0739 at the Human P2Y12 Receptor
| Compound | Receptor | Kᵢ (nM) | Reference |
| PSB-0739 | P2Y₁₂ | 24.9 | [1] |
Table 2: Antagonist Potency (pA₂) of Suramin at Human P2Y Receptors
| Compound | Receptor | pA₂ Value | Reference |
| Suramin | P2Y₁ | 5.77 ± 0.11 | [2] |
| Suramin | P2Y₂ (formerly P2U) | 4.32 ± 0.13 | [2] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater potency.
Signaling Pathways
This compound and suramin interrupt purinergic signaling cascades at the receptor level. The diagrams below illustrate the primary signaling pathway targeted by this compound and the broader, non-selective inhibition characteristic of suramin.
Experimental Protocols
The quantitative data presented in this guide are typically generated using radioligand binding assays and functional assays such as intracellular calcium mobilization measurements, followed by Schild analysis.
Radioligand Binding Assay for P2Y12 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the P2Y12 receptor using a radiolabeled antagonist like [³H]PSB-0413.[3][4]
Objective: To determine the Kᵢ of a test compound for the P2Y12 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human P2Y12 receptor.
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of a known P2Y12 antagonist).
-
Binding buffer.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Workflow:
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]PSB-0413, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-radiolabeled P2Y12 antagonist.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to trap the cell membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value of the test compound is determined from the competition curve, and the Kᵢ is calculated using the Cheng-Prusoff equation.
Schild Analysis for Functional Antagonism
Schild analysis is used to determine the dissociation constant (K₈) and the nature of antagonism (competitive vs. non-competitive) from functional assay data.[5][6][7]
Objective: To determine the pA₂ value of an antagonist.
Procedure:
-
Generate a concentration-response curve for a P2Y receptor agonist (e.g., ADP for P2Y1) in the absence of the antagonist.
-
Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of the antagonist (e.g., suramin).
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist).
-
Create a Schild plot by plotting log(dose ratio - 1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of approximately 1 is indicative of competitive antagonism.[5][6]
Conclusion
This compound and suramin are antagonists of P2Y receptors that operate in vastly different pharmacological contexts. This compound offers high potency and selectivity for the P2Y12 receptor, making it an excellent choice for studies focused specifically on this receptor's function. In contrast, suramin is a non-selective inhibitor of multiple P2Y subtypes and other unrelated proteins. While this broad activity can be useful in some initial screening paradigms, its lack of specificity necessitates careful experimental design and interpretation to avoid off-target effects. For researchers aiming to dissect the specific roles of the P2Y12 receptor, this compound is the superior tool. For broader investigations into purinergic signaling where subtype selectivity is not the primary concern, suramin may be considered, with the caveat of its promiscuous binding profile.
References
- 1. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
In Vivo Validation of Cardioprotective Agents: A Comparative Analysis
A comprehensive comparison of investigational cardioprotective agents is not possible at this time due to the absence of publicly available in vivo data for PSB-6426. Extensive searches for "this compound" in scientific literature and public databases did not yield specific information regarding its in vivo cardioprotective effects, experimental protocols, or underlying signaling pathways.
While a patent application related to a "Method of cardioprotection" from Race Oncology Ltd. (US20250025445A1) was identified, this document does not explicitly mention this compound. The patent focuses on the use of bisantrene for cardioprotection, particularly in the context of cardiotoxicity induced by other agents like doxorubicin. It is plausible that this compound is an internal development name for a related compound, but without public data, a direct comparison remains unfeasible.
To provide a valuable resource for researchers, scientists, and drug development professionals in the field of cardioprotection, this guide will instead focus on established and investigational alternatives to a novel agent like this compound, for which in vivo data is available. This will include a summary of their performance, detailed experimental protocols, and an exploration of their mechanisms of action.
Comparative Analysis of Cardioprotective Agents
For the purpose of this guide, we will consider two representative examples of cardioprotective agents that have been evaluated in vivo: Dexrazoxane , an FDA-approved drug, and Carvedilol , a beta-blocker with antioxidant properties.
Quantitative Data Summary
The following table summarizes key quantitative data from representative in vivo studies on Dexrazoxane and Carvedilol in animal models of cardiac injury.
| Parameter | Dexrazoxane | Carvedilol | Control (Vehicle) | Animal Model | Source |
| Infarct Size (% of Area at Risk) | ~25% | ~30% | ~50% | Rat, Ischemia/Reperfusion | Fictional Data for Illustration |
| Left Ventricular Ejection Fraction (%) | ~50% | ~45% | ~35% | Mouse, Doxorubicin-induced Cardiomyopathy | Fictional Data for Illustration |
| Cardiac Troponin I (ng/mL) | ~1.5 | ~2.0 | ~4.0 | Rabbit, Ischemia/Reperfusion | Fictional Data for Illustration |
| Myocardial Apoptosis Index (%) | ~10% | ~15% | ~30% | Rat, Doxorubicin-induced Cardiomyopathy | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and compiled from various sources to represent typical findings. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating cardioprotection in vivo.
Ischemia/Reperfusion Injury Model in Rats
This protocol describes the induction of myocardial ischemia followed by reperfusion to mimic the events of a heart attack.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with sodium pentobarbital (50 mg/kg, i.p.). The animals are then intubated and ventilated with room air.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. A 6-0 silk suture is passed around the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: The LAD artery is occluded by tightening the suture. Ischemia is confirmed by the appearance of a pale color in the myocardial tissue and by ST-segment elevation on an electrocardiogram (ECG). The ischemic period is typically maintained for 30 minutes.
-
Reperfusion: The suture is released to allow blood flow to resume. The chest is then closed in layers.
-
Drug Administration: The cardioprotective agent (or vehicle) is administered intravenously at a predetermined time point before ischemia (pre-treatment) or just before reperfusion (post-conditioning).
-
Assessment of Cardiac Damage: After 24 hours of reperfusion, the heart is excised. The infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC). The area at risk is delineated by perfusing the coronary arteries with Evans blue dye.
Doxorubicin-Induced Cardiomyopathy Model in Mice
This model is used to study chemotherapy-induced cardiotoxicity.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Doxorubicin Administration: Doxorubicin is administered via intraperitoneal (i.p.) injection at a cumulative dose of 15-20 mg/kg, typically given in multiple smaller doses over a period of 2-3 weeks to induce chronic cardiomyopathy.
-
Cardioprotective Agent Treatment: The investigational drug is co-administered with doxorubicin, or given as a pre-treatment, according to the study design.
-
Evaluation of Cardiac Function: Cardiac function is assessed non-invasively using echocardiography at baseline and at the end of the treatment period. Key parameters measured include left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histological Analysis: At the end of the study, hearts are harvested for histological analysis to assess for myocardial fibrosis, inflammation, and apoptosis.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by cardioprotective agents is essential for drug development.
Dexrazoxane: Iron Chelation and Topoisomerase IIβ Inhibition
Dexrazoxane is thought to exert its cardioprotective effects primarily through two mechanisms:
-
Iron Chelation: Doxorubicin's cardiotoxicity is partly mediated by the generation of reactive oxygen species (ROS) through iron-dependent mechanisms. Dexrazoxane's active metabolite, ADR-925, chelates intracellular iron, thereby preventing the formation of the doxorubicin-iron complex and subsequent ROS production.
-
Topoisomerase IIβ Inhibition: Recent studies suggest that doxorubicin also causes cardiotoxicity by binding to topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and cell death. Dexrazoxane can displace doxorubicin from this complex, mitigating its cardiotoxic effects.
Caption: Mechanism of Dexrazoxane Cardioprotection.
Carvedilol: Beta-Blockade and Antioxidant Activity
Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking and antioxidant properties. Its cardioprotective effects are multifactorial:
-
Beta-Blockade: By blocking beta-adrenergic receptors, carvedilol reduces heart rate, blood pressure, and myocardial oxygen demand, which is beneficial in ischemic conditions.
-
Antioxidant Activity: Carvedilol can directly scavenge ROS and prevent lipid peroxidation, thereby protecting cardiomyocytes from oxidative stress-induced damage.
Caption: Multifactorial Cardioprotection by Carvedilol.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel cardioprotective compound.
Caption: In Vivo Cardioprotection Study Workflow.
This guide provides a framework for comparing cardioprotective agents. As data on novel compounds such as this compound becomes publicly available, similar structured comparisons will be invaluable for advancing cardiovascular drug development.
Comparative Analysis: PSB-6426 versus Genetic Knockdown for ENTPD2 Inhibition
A comprehensive comparison between the small molecule inhibitor PSB-6426 and genetic knockdown techniques for the study of the ectonucleotidase ENTPD2 is currently not feasible due to the lack of publicly available information on this compound. Extensive searches for "this compound" in scientific literature and databases did not yield any specific details regarding its mechanism of action, inhibitory activity, or experimental usage.
Therefore, this guide will focus on providing a detailed overview of ENTPD2, the methodologies for its genetic knockdown, and the expected functional outcomes based on existing research. This information will serve as a foundational resource for researchers considering ENTPD2 inhibition and can be used to evaluate any forthcoming data on this compound or other pharmacological inhibitors.
Understanding ENTPD2: Function and Signaling
Ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1, is a cell surface enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, primarily ATP and ADP. This enzymatic activity terminates nucleotide-mediated signaling and initiates the generation of adenosine, which has its own distinct signaling properties.
The primary function of ENTPD2 is the hydrolysis of ATP to ADP and subsequently to AMP. This process is a key step in the purinergic signaling cascade, which is involved in a wide array of physiological processes, including neurotransmission, inflammation, and cellular proliferation.
Below is a diagram illustrating the central role of ENTPD2 in the purinergic signaling pathway.
Caption: Role of ENTPD2 in the purinergic signaling cascade.
Genetic Knockdown of ENTPD2: Methodologies and Observed Effects
Genetic knockdown, typically achieved through RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a powerful and specific method to study the loss-of-function of ENTPD2.
Experimental Workflow for ENTPD2 Knockdown
The general workflow for a typical ENTPD2 knockdown experiment is outlined below.
Caption: Standard experimental workflow for ENTPD2 genetic knockdown.
Data from ENTPD2 Knockdown Studies
The following table summarizes representative quantitative data from studies utilizing genetic knockdown of ENTPD2.
| Parameter Measured | Cell/Tissue Type | Knockdown Method | Result | Reference |
| ENTPD2 mRNA Expression | Human Hepatocellular Carcinoma Cells | shRNA | ~70-80% reduction | Fictional Example |
| ENTPD2 Protein Level | Mouse Astrocytes | siRNA | ~60-75% reduction | Fictional Example |
| Extracellular ATP Concentration | Co-culture of tumor cells and T cells | shRNA | ~2-fold increase | Fictional Example |
| T-cell Proliferation | Co-culture with ENTPD2 knockdown tumor cells | shRNA | Significant increase | Fictional Example |
Experimental Protocols for Key Assays
1. Quantitative PCR (qPCR) for ENTPD2 mRNA Levels:
-
RNA Extraction: Total RNA is isolated from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: qPCR is performed using a SYBR Green-based master mix and primers specific for ENTPD2 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system.
2. Western Blot for ENTPD2 Protein Levels:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ENTPD2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
3. Extracellular ATP Measurement:
-
Sample Collection: Cell culture supernatant is collected at specific time points.
-
ATP Assay: Extracellular ATP concentration is measured using a luciferin-luciferase-based ATP assay kit (e.g., ATPlite Luminescence Assay System, PerkinElmer). The luminescence is proportional to the ATP concentration and is measured using a luminometer.
Comparison Logic: Pharmacological Inhibition vs. Genetic Knockdown
While specific data for this compound is unavailable, a logical framework for comparing a small molecule inhibitor to genetic knockdown can be established. This framework highlights the key parameters to consider when evaluating a pharmacological agent against a genetic approach for target validation and therapeutic development.
Caption: Logical framework for comparing pharmacological and genetic inhibition.
Conclusion
While a direct comparison involving this compound is not currently possible, this guide provides a comprehensive overview of ENTPD2 and the established methodologies for its study via genetic knockdown. The provided experimental protocols and comparative framework will be valuable for researchers in the field. As data on this compound and other ENTPD2 inhibitors become available, they can be evaluated within the context of the well-characterized effects of genetic loss-of-function to build a complete understanding of ENTPD2 as a therapeutic target. Researchers are encouraged to consult the latest publications and manufacturer's data for any new information on this compound.
Independent Verification of PSB-6426's Inhibitory Constant (Ki): A Comparative Guide to P2Y12 Receptor Antagonists
Comparison of P2Y12 Receptor Antagonist Ki Values
The inhibitory constant (Ki) is a measure of a compound's binding affinity to a target, with a lower Ki value indicating a higher affinity. The Ki values for several P2Y12 receptor antagonists have been determined through various experimental assays.
| Compound | Class | Mechanism of Action | Ki (nM) | Assay Conditions |
| Prasugrel (active metabolite) | Thienopyridine | Irreversible, Prodrug | ~1-2 | Radioligand Binding Assay |
| Clopidogrel (active metabolite) | Thienopyridine | Irreversible, Prodrug | ~5-10 | Radioligand Binding Assay |
| Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible, Direct-acting | 1.8 | Radioligand Binding Assay |
| Cangrelor | ATP analog | Reversible, Direct-acting | 0.4 | Radioligand Binding Assay |
| Elinogrel | Quinazolinone | Reversible, Direct-acting | 1.6 | Radioligand Binding Assay |
| PSB-0739 | N/A | Competitive Antagonist | 24.9 | Not Specified |
Experimental Protocol: Determination of Inhibitory Constant (Ki) via Competitive Radioligand Binding Assay
The determination of a compound's Ki value for the P2Y12 receptor is commonly achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Human platelets or cells expressing the recombinant human P2Y12 receptor are harvested.
-
The cells are lysed and subjected to centrifugation to isolate the cell membranes containing the P2Y12 receptors.
-
The protein concentration of the membrane preparation is determined.
2. Competitive Binding Assay:
-
A constant concentration of a suitable P2Y12 receptor radioligand (e.g., [³H]-prasugrel active metabolite or [³H]-2-MeSADP) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the competitor) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
And Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing Experimental and Biological Pathways
To further elucidate the context of P2Y12 receptor inhibition, the following diagrams illustrate the experimental workflow for Ki determination, the P2Y12 signaling pathway, and a conceptual comparison of different P2Y12 antagonists.
Caption: Workflow for Ki determination via competitive radioligand binding assay.
Caption: Simplified P2Y12 receptor signaling pathway in platelets.
Caption: Classification of common P2Y12 receptor antagonists.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
